(-)-beta-Copaene

Catalog No.
S1521467
CAS No.
317819-78-6
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-beta-Copaene

CAS Number

317819-78-6

Product Name

(-)-beta-Copaene

IUPAC Name

(1R,2S,6S,7S,8S)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12-,13-,14+,15+/m0/s1

InChI Key

UPVZPMJSRSWJHQ-BTFPBAQTSA-N

SMILES

CC(C)C1CCC2(C3C1C2C(=C)CC3)C

Synonyms

(1R,2S,6S,7S,8S)-1-Methyl-3-methylene-8-(1-methylethyl)tricyclo[4.4.0.02,7]decane; (1R,2S,6S,7S,8S)-1-Methyl-3-methylidene-8-(propan-2-yl)tricyclo[4.4.0.02,7]decane; (1R,2S,6S,7S,8S)-8-Isopropyl-1-methyl-3-methylenetricyclo[4.4.0.02,7]decane;

Canonical SMILES

CC(C)C1CCC2(C3C1C2C(=C)CC3)C

Isomeric SMILES

CC(C)[C@@H]1CC[C@@]2([C@@H]3[C@H]1[C@H]2C(=C)CC3)C

(-)-beta-Copaene is a natural product found in Dumortiera hirsuta with data available.

natural sources and plant origin of (-)-beta-Copaene

Author: Smolecule Technical Support Team. Date: February 2026

Natural Plant Sources of beta-Copaene

While many plants contain beta-copaene, its specific stereoisomer, (-)-beta-Copaene, is often not specified in broader studies. The following plants have been reported to contain beta-copaene [1].

Plant Species Common Name
Acorus calamus Sweet Flag
Aloysia citriodora Lemon Verbena
Aloysia gratissima Whitebrush
Anacardium occidentale Cashew
Angelica archangelica Garden Angelica
Annona squamosa Sugar Apple
Artemisia absinthium Absinthe Wormwood
Artemisia annua Sweet Wormwood
Artemisia vulgaris Common Mugwort
Bidens pilosa Black-jack

Biosynthesis and Microbial Production

Extracting beta-copaene from plants can be cost-intensive. Heterologous biosynthesis in engineered microorganisms presents a promising alternative for large-scale production [2].

Production Aspect Description
Source Organism Coniophora puteana (a wood-rotting fungus) [2]
Enzyme Sesquiterpene synthase (Copu2) [2]
Host System Engineered E. coli [2]
Key Optimization Co-expression of bottleneck enzymes (DXS, Idi) from the MEP pathway to enhance precursor supply [2]
Reported Titer 215 mg/L of beta-copaene [2]
Product Selectivity 62% for beta-copaene [2]

Experimental Protocols

For researchers, here are the core methodologies for identifying beta-copaene in plants and producing it in a microbial system.

Protocol 1: Identification in Plant Material via GC-MS

This is a standard method for analyzing volatile compounds like beta-copaene [2].

  • Extraction: Extract plant material (e.g., leaves, bark) using hydrodistillation or organic solvents to obtain an essential oil or crude extract.
  • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the extract using GC-MS.
  • Identification: Tentatively identify beta-copaene by comparing its mass spectrum and retention time with those in reference libraries (e.g., NIST Database). For definitive stereochemical identification, comparison with an authentic standard is required [2].
Protocol 2: Heterologous Biosynthesis in E. coli

This protocol outlines the process for microbial production of beta-copaene [2].

  • Gene Identification & Synthesis: Identify and codon-optimize the terpene synthase gene (e.g., Copu2 from C. puteana) for expression in E. coli.
  • Plasmid Construction: Clone the optimized gene into an E. coli expression vector. Co-express genes for bottleneck enzymes in the MEP pathway (e.g., DXS and Idi) to enhance precursor supply.
  • Fermentation: Cultivate the engineered E. coli strain, typically at 30°C with reduced shaking to accommodate volatile compound production.
  • Extraction & Analysis: Extract terpenes from the culture using a non-polar solvent (e.g., hexane) and analyze via GC-MS to confirm beta-copaene production and titer [2].

Biosynthetic Pathway Diagram

The following diagram illustrates the biosynthetic pathway for beta-copaene in an engineered microbial host, showing the key enzymatic steps.

beta_copaene_pathway MEP_Pathway MEP Pathway (Pyruvate & GAP) IPP Isopentenyl pyrophosphate (IPP) MEP_Pathway->IPP DMAPP Dimethylallyl pyrophosphate (DMAPP) IPP->DMAPP FNI (IPP Isomerase) FPP Farnesyl pyrophosphate (FPP) IPP->FPP Head-to-Tail Condensation DMAPP->FPP Head-to-Tail Condensation beta_copaene This compound FPP->beta_copaene Cyclization DXS_Idi DXS, Idi (Bottleneck Enzymes) DXS_Idi->MEP_Pathway Enhanced Precursor Supply Copu2 Copu2 (Sesquiterpene Synthase) Copu2->FPP Catalyzes

Microbial biosynthetic pathway for this compound.

References

beta-Copaene sesquiterpene biosynthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

Core Biosynthesis Pathway

The biosynthesis of β-copaene, a sesquiterpene (C15H24), follows the universal pathway for sesquiterpene formation. The key step is the cyclization of the linear 15-carbon precursor farnesyl diphosphate (FPP), which is derived from two fundamental metabolic pathways [1] [2] [3]:

  • Cytosolic Mevalonate (MVA) Pathway: Acetyl-CoA serves as the primary building block [2].
  • Plastidial Methylerythritol Phosphate (MEP) Pathway: Provides an alternative route to the C5 precursors, IPP and DMAPP, in plants [4].

IPP and DMAPP are condensed to form the sesquiterpene precursor FPP [2]. The conversion of FPP to β-copaene is catalyzed by the enzyme β-copaene synthase (EC 4.2.3.127), which is classified as a terpene synthase (TPS) [5]. This enzyme catalyzes the cyclization reaction: (2E,6E)-farnesyl diphosphate ⇌ β-copaene + diphosphate [5].

The following diagram illustrates the core pathway and the heterologous production setup in E. coli:

G cluster_mep E. coli MEP Pathway MEP Endogenous MEP Pathway IPP_DMAPP C5 Precursors (IPP, DMAPP) MEP->IPP_DMAPP DXS_Idi Overexpressed Bottleneck Enzymes (DXS, Idi) DXS_Idi->IPP_DMAPP FPP Farnesyl Diphosphate (FPP) IPP_DMAPP->FPP Copu2 β-Copaene Synthase (Copu2 Enzyme) FPP->Copu2 BetaCopaene β-Copaene Copu2->BetaCopaene

The biosynthetic pathway from central metabolites to β-copaene, highlighting key engineering targets in E. coli [6] [2].

Production in Engineered Microbes

Heterologous production in engineered microorganisms offers a sustainable alternative to extraction from natural plant sources. The table below summarizes key performance data from a study using a basidiomycete synthase expressed in E. coli [6]:

Production Host Source of β-Copaene Synthase Key Engineering Strategy Reported Titer Product Selectivity
E. coli HMS174(DE3) Coniophora puteana (Copu2) Co-expression of MEP pathway bottleneck enzymes (DXS, Idi) 215 mg/L 62%

This study demonstrated that the Copu2 enzyme from the basidiomycete Coniophora puteana shows high selectivity for β-copaene, making it an excellent candidate for efficient microbial production [6].

Key Experimental Protocols

Heterologous Expression and Product Detection in E. coli

This protocol outlines the process for expressing a fungal β-copaene synthase and detecting its products [6].

  • Gene Cloning and Vector Construction: Codon-optimize the predicted coding sequence of the β-copaene synthase gene (e.g., copu2 from Coniophora puteana) for expression in E. coli and synthesize it. Clone the gene into an expression vector, often within a single operon under a constitutive promoter.
  • Metabolic Pathway Engineering: To enhance the supply of the FPP precursor, co-express key bottleneck enzymes from the native E. coli MEP pathway, specifically 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and isopentenyl diphosphate isomerase (Idi), on the same operon [6].
  • Fermentation and Terpene Production: Transform the constructed plasmid into an appropriate E. coli strain (e.g., HMS174(DE3)). Culture the engineered bacteria at a reduced temperature (e.g., 30°C) and with lower shaking speed (e.g., 90 rpm) for about 48 hours to support adequate growth and production of volatile terpenes.
  • Product Extraction and Analysis:
    • Extract terpenes from the liquid culture using an organic solvent.
    • Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS).
    • Identify β-copaene by comparing its retention time and mass fragmentation pattern (characteristic parent ion at m/z 204 and major daughter ions at m/z 105 and 161) with databases and authentic standards if available [6].
    • Quantify the product using GC with a flame ionization detector (GC-FID).
Investigating Biosynthetic Pathways with Stable Isotope Labeling

This method is used in plant systems to elucidate and confirm biosynthetic pathways, as demonstrated in grapevine studies [4].

  • Precursor Feeding: Apply stable isotope-labeled precursors to isolated plant tissues (e.g., grape exocarp). Common precursors include:
    • [5,5-²H₂]-1-deoxy-D-xylulose (d2-DOX) to track the MEP pathway.
    • [6,6,6-²H₃]-(±)-mevalonolactone (d3-MVL) to track the MVA pathway.
  • Volatile Collection and Analysis: Use Headspace-Solid Phase Microextraction (HS-SPME) to capture volatile sesquiterpenes emitted from the tissue.
  • Advanced Analytics: Analyze the extracts using comprehensive two-dimensional GC coupled to a time-of-flight mass spectrometer (GC×GC–TOF–MS). This provides superior separation of complex metabolite mixtures.
  • Pathway Elucidation: Identify incorporated sesquiterpenes by detecting the mass shift in the mass spectra of the compounds corresponding to the number of deuterium atoms from the labeled precursor. This allows for unambiguous identification of compounds and confirmation of their biosynthetic origin.

The experimental workflow for this labeling approach is summarized below:

G PlantTissue Isolated Plant Tissue (e.g., Grape Exocarp) Labeling Feeding with Stable Isotopes (d2-DOX or d3-MVL) PlantTissue->Labeling Incubation In vivo Incubation Labeling->Incubation Sampling Volatile Sampling (HS-SPME) Incubation->Sampling Analysis Analysis (GC×GC–TOF–MS) Sampling->Analysis Identification Data Analysis: - Identify deuterated compounds - Confirm biosynthetic pathway Analysis->Identification

Workflow for investigating sesquiterpene biosynthesis in plants using stable isotope labeling [4].

Future Research Directions

  • Enzyme Engineering: Exploring the H-1α loop and other active site structures in sesquiterpene synthases could lead to engineered enzymes with even higher selectivity and catalytic efficiency [5].
  • Systems Metabolic Engineering: Further optimization of microbial cell factories by fine-tuning the entire MEP pathway, down-regulating competing metabolic pathways, and improving cofactor supply can push production titers to industrially viable levels [1].
  • Discovery of Novel Synthases: Genome mining of basidiomycetes and other fungi remains a rich source for discovering novel sesquiterpene synthases with unique product profiles and high selectivity [6] [2].

References

stereochemistry and isomerism of beta-Copaene

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Stereochemistry

The table below summarizes the core structural and stereochemical information available for beta-Copaene.

Property Description
IUPAC Name (1S,6S,7S,8S)-8-Isopropyl-1-methyl-3-methylenetricyclo[4.4.0.0²⁷]decane [1]
Molecular Formula C₁₅H₂₄ [2] [3] [1]
Molecular Weight 204.3511 g/mol [2] [3] [1]
Chemical Structure Tricyclic sesquiterpene with an exocyclic methylene group [4].
Isomerism Double-bond isomer of α-Copaene [4].
Stereochemistry The molecule is chiral. The specific stereoisomer described has the absolute configuration (1S,6S,7S,8S) [1].
CAS Registry Number 18252-44-3 [3]
InChI Key UPVZPMJSRSWJHQ-UWMJVVDFSA-N [3]

Experimental Protocol: Biotechnological Production

The following methodology details an efficient microbial production system for beta-Copaene, identified as the most relevant experimental protocol from the search results [5].

  • Objective: To characterize a novel sesquiterpene synthase (Copu2) from Coniophora puteana and achieve high-titer production of beta-Copaene in a heterologous host.
  • Expression System:
    • Host: Escherichia coli HMS174(DE3).
    • Vector: A single operon with a constitutive promoter.
    • Genes: Codon-optimized synthetic gene for the Copu2 terpene synthase.
  • Pathway Engineering:
    • Precursor Enhancement: The native E. coli MEP pathway was engineered by co-expressing bottleneck enzymes DXS (1-deoxy-D-xylulose-5-phosphate synthase) and Idi (isopentenyl diphosphate isomerase) to increase the supply of FPP.
  • Fermentation Conditions:
    • Temperature: 30°C.
    • Agitation: 90 rpm (to reduce evaporation of volatile terpenes).
    • Duration: 48 hours.
  • Analytical Methods - Product Identification:
    • Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
    • Identification: Comparison of metabolite mass spectra with the NIST reference database.
    • Quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) for determining product selectivity.
  • Key Results:
    • The enzyme Copu2 was confirmed as a beta-Copaene synthase.
    • It demonstrated a 62% product selectivity for beta-Copaene.
    • The optimized system achieved a production titer of 215 mg/L of beta-Copaene.

Biosynthesis Pathway

The experimental protocol above is based on the following biosynthetic pathway, which illustrates the key steps from a basic carbon source to beta-Copaene in the engineered E. coli system.

G MEP MEP Pathway Precursors DXS Enzyme: DXS MEP->DXS Carbon Flux FPP Farnesyl Diphosphate (FPP) DXS->FPP Enhanced Supply Idi Enzyme: Idi Idi->FPP Enhanced Supply Copu2 β-Copaene Synthase (Copu2) FPP->Copu2 Product β-Copaene Copu2->Product Cyclization

Diagram of the heterologous biosynthesis pathway for beta-Copaene production in E. coli.

Applications and Research Context

While direct data on beta-Copaene's therapeutic mechanisms is limited, the search results place it in a relevant research context:

  • Source and Occurrence: Beta-Copaene is a sesquiterpene found in various plants and essential oils, including copaiba (from which the copaenes are named) [4] [1], black pepper [6], and others.
  • Therapeutic Potential: Research on copaiba essential oil, where beta-Copaene is a significant component (comprising ~5-10% [7]), shows it can activate key cellular signaling pathways like PI3K/Akt/mTOR in neuronal cells in a fast-acting, cannabinoid receptor 2 (CB2)-mediated manner [7]. This suggests a potential mechanistic route for anti-inflammatory and metabolic effects.

References

beta-Copaene GC-MS identification and mass spectra

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of β-Copaene

Property Description
IUPAC Name (1S,2S,6S,7S,8S)-1-methyl-3-methylene-8-(propan-2-yl)-tricyclo[4.4.0.0²,⁷]decane [1]
Chemical Formula C₁₅H₂₄ [2] [3] [1]
Molecular Weight 204.36 g/mol [2] [3] [1]
CAS Registry Number 18252-44-3 [3]
Structure Tricyclic sesquiterpene [2]

GC-MS Identification and Retention Indices

The table below lists Kovats Retention Indices (RI) for β-Copaene from the NIST database, which are crucial for its identification [3].

Column Type Active Phase Retention Index (RI) Temperature Program
Capillary DB-5 1428 40°C (2 min), 2°C/min to 210°C [3]
Capillary HP-5MS 1428 50°C to 250°C at 3°C/min [3]
Capillary DB-1 1437 60°C (3 min), 3°C/min to 220°C [3]
Capillary HP-5 1430 60°C to 260°C at 3°C/min [3]
Capillary SPB-1 1418 50°C (3 min), 5°C/min to 250°C [3]
Packed SE-30 1422.5 Isothermal at 130°C [3]

Natural Occurrence and Biological Activity

β-Copaene is found in various plants and often contributes to the biological activities of their essential oils.

  • Source Plants: Found in Piper arboreum [4], Tephrosia vogelii [5], and Canarium odontophyllum (Dabai) [6].
  • Antibacterial Activity: Essential oils from Piper arboreum with high β-Copaene content show a significant inhibitory effect against multiresistant Staphylococcus aureus*, but not against *Escherichia coli, indicating greater susceptibility of Gram-positive bacteria [4].
  • Synergistic Effects: These essential oils can modulate the activity of antibiotics like norfloxacin and gentamicin, showing a synergistic effect [4].
  • Pesticidal Properties: Oils containing β-Copaene from plants like Tephrosia vogelii exhibit insecticidal and arthropod-repellent properties [5].

Experimental Workflow for Plant Essential Oil Analysis

For a typical analysis of β-Copaene in plant materials, researchers generally follow a standardized workflow. The diagram below outlines the key steps from sample preparation to identification.

G Plant Material Plant Material Essential Oil Extraction Essential Oil Extraction Plant Material->Essential Oil Extraction GC-MS Analysis GC-MS Analysis Essential Oil Extraction->GC-MS Analysis Steam Distillation (Clevenger) Steam Distillation (Clevenger) Essential Oil Extraction->Steam Distillation (Clevenger) Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation Chromatographic Separation & Mass Detection Chromatographic Separation & Mass Detection GC-MS Analysis->Chromatographic Separation & Mass Detection Compare RI & Mass Spectra to NIST DB Compare RI & Mass Spectra to NIST DB Data Interpretation->Compare RI & Mass Spectra to NIST DB

Workflow for identifying β-Copaene in plant material, from extraction to database matching.

Key Technical Protocols

  • Essential Oil Extraction: Steam distillation using a Clevenger apparatus is a standard method [5].
  • GC-MS Parameters: Use a non-polar capillary column (e.g., DB-5, HP-5MS) with a temperature ramp. The methods cited in the retention index table serve as excellent starting protocols [3].
  • Compound Identification: Confidently identify β-Copaene by comparing the sample's retention index and mass spectrum with authentic data from the NIST Mass Spectral Database [3] [6].

References

Chemical Profile of α-Copaene in Copaiba Oleoresin

Author: Smolecule Technical Support Team. Date: February 2026

α-Copaene is a sesquiterpene hydrocarbon and a fundamental volatile component of copaiba oleoresin. It is consistently identified as one of the major chemical markers in the oleoresin across different Copaifera species [1] [2].

The following table summarizes its typical concentration range in copaiba oleoresin. Please note that the composition can vary significantly based on the species and geographic origin.

Compound Chemical Class Concentration Range in Oleoresin Notes
α-Copaene Sesquiterpene Hydrocarbon ~7% to ~11% (in authentic samples) [1] A characteristic compound; one of the six key markers for chemical profiling [1].
β-Caryophyllene Sesquiterpene Hydrocarbon Up to 67.7% [1] [2] Often the most abundant sesquiterpene; levels can be highly variable [1].
trans-α-Bergamotene Sesquiterpene Hydrocarbon Up to 14.24% [1] Concentration can be very high in certain regional samples (e.g., from Apui) [1].
α-Humulene Sesquiterpene Hydrocarbon Varies [1] Another key sesquiterpene present in significant amounts [1].
Diterpenic Acids Diterpenes (e.g., copalic acid, kaurenoic acid) Primarily in the non-volatile resin [2] Impart additional pharmacological activities; not found in significant amounts in the distilled essential oil [2].

Analytical Methodologies for Profiling and Quantification

Accurate profiling of α-Copaene and other terpenes in copaiba oleoresin is crucial for quality control, standardization, and detecting adulteration. The primary method is Gas Chromatography coupled with Mass Spectrometry (GC/MS) [1].

Detailed GC/MS Protocol for Chemical Characterization

This protocol is adapted from methods used in recent studies for the comprehensive analysis of copaiba oleoresin [1].

  • 1. Sample Preparation: Dilute the oleoresin in an appropriate organic solvent (e.g., hexane or dichloromethane) to a specified concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm membrane filter to remove particulate matter [1].
  • 2. Instrumentation and Parameters:
    • GC System: Agilent 7890B Gas Chromatograph (or equivalent).
    • MS Detector: Agilent 5977B MSD (Mass Selective Detector) [1].
    • Column: Non-polar capillary column, e.g., HP-5ms (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness) [1].
    • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
    • Injection: Split mode (e.g., 10:1 split ratio), injection volume of 1 µL.
    • Temperature Program:
      • Initial oven temperature: 60°C (hold for 1 min)
      • Ramp: 3°C/min to 240°C
      • Final hold: 10 min [1].
    • Ion Source Temperature: 230°C.
    • Mass Scan Range: 40-500 amu (atomic mass units) [1].
  • 3. Compound Identification: Identify α-Copaene and other sesquiterpenes by comparing their mass spectra and retention indices with those from commercial standard libraries (e.g., NIST, Adams Essential Oils Library) and by co-injection with authentic standards where available [1].
  • 4. Quantification: Quantify compounds using the percentage of the total ion chromatogram (TIC) peak area without correction factors [1]. For more precise quantification, a validated GC/FID (Flame Ionization Detection) method with internal or external standards can be employed.

The workflow below illustrates the key steps in this analytical process:

G Oleoresin Sample Oleoresin Sample Dilution & Filtration Dilution & Filtration Oleoresin Sample->Dilution & Filtration GC-MS Analysis GC-MS Analysis Dilution & Filtration->GC-MS Analysis Spectral Library Matching Spectral Library Matching GC-MS Analysis->Spectral Library Matching Data & Quantification Report Data & Quantification Report Spectral Library Matching->Data & Quantification Report

Workflow for GC-MS analysis of copaiba oleoresin.

Biological Activities and Signaling Pathways

The biological activities of copaiba oleoresin are attributed to the synergistic effects of its complex mixture of sesquiterpenes (including α-Copaene and β-Caryophyllene) and diterpenic acids [3] [2]. While the specific mechanism of α-Copaene is less studied than β-Caryophyllene, it is part of the ensemble that contributes to the oleoresin's overall effects.

Key Reported Pharmacological Activities:

  • Anti-inflammatory: The oleoresin and its components have demonstrated significant anti-inflammatory effects in various models. β-Caryophyllene, in particular, is a selective full agonist of the cannabinoid receptor type 2 (CB2), which is involved in modulating pain and inflammation [2]. This activation inhibits the release of pro-inflammatory cytokines.
  • Antimicrobial: Crude copaiba oleoresins from multiple species (e.g., C. reticulata, C. langsdorffii) show activity against a range of bacteria, supporting its traditional use for skin disorders and wounds [3] [4].
  • Wound Healing: The oleoresin is traditionally used and scientifically investigated for wound healing. The proposed mechanism involves reducing inflammation and neutrophil recruitment, and potentially direct tissue repair actions [3] [2].
  • Neuroprotective: Treatment with copaiba oil-resin has been shown to be neuroprotective and to reduce microglia activation after brain injury, an effect also linked to CB2 receptor-mediated pathways [2].

The following diagram summarizes the multi-target mechanisms through which copaiba oleoresin components, particularly sesquiterpenes, exert their anti-inflammatory and neuroprotective effects:

G Copaiba Oleoresin\n(Sesquiterpenes) Copaiba Oleoresin (Sesquiterpenes) CB2 Receptor\nActivation CB2 Receptor Activation Copaiba Oleoresin\n(Sesquiterpenes)->CB2 Receptor\nActivation Antioxidant Effects Antioxidant Effects Copaiba Oleoresin\n(Sesquiterpenes)->Antioxidant Effects Reduced Pro-inflammatory\nCytokine Release Reduced Pro-inflammatory Cytokine Release CB2 Receptor\nActivation->Reduced Pro-inflammatory\nCytokine Release Inhibition of\nMicroglia Activation Inhibition of Microglia Activation CB2 Receptor\nActivation->Inhibition of\nMicroglia Activation Anti-inflammatory & Neuroprotective\nOutcome Anti-inflammatory & Neuroprotective Outcome Reduced Pro-inflammatory\nCytokine Release->Anti-inflammatory & Neuroprotective\nOutcome Antioxidant Effects->Anti-inflammatory & Neuroprotective\nOutcome Inhibition of\nMicroglia Activation->Anti-inflammatory & Neuroprotective\nOutcome

Proposed anti-inflammatory and neuroprotective mechanisms of copaiba sesquiterpenes.

Quality Control and Adulteration Detection

A significant challenge in the commercial copaiba supply is product adulteration. Chemometric analysis, such as Principal Component Analysis (PCA), is a powerful tool for assessing quality [1].

  • Characteristic Chemical Profile: Authentic copaiba oleoresin should contain a specific profile of sesquiterpenes. Six key characteristic compounds have been identified: β-caryophyllene, α-copaene, trans-α-bergamotene, α-humulene, γ-muurolene, and β-bisabolene [1]. The presence and relative ratios of these markers, including α-Copaene, are critical for authentication.
  • Detecting Adulteration: Commercial samples that lack or show trace amounts of one or more of these characteristic markers are highly suspect. Adulterants like soybean oil can be definitively identified using techniques like Supercritical Fluid Chromatography/Mass Spectrometry (SFC/MS) to detect specific triglycerides not present in pure oleoresin [1].

References

thermal stability and decomposition of beta-Copaene

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Beta-Copaene

While thermal stability data is unavailable, the search results provide foundational information useful for researchers.

Basic Chemical Identification

The table below summarizes key identifiers and physical properties for beta-Copaene.

Property Value
Chemical Formula C15H24 [1]
Molecular Weight 204.35 g/mol [1]
CAS Registry Number 18252-44-3 [1]
IUPAC Name (1R,2S,6S,7S,8S)-8-Isopropyl-1-methyl-3-methylenetricyclo[4.4.0.02,7]decane (relative configuration) [1]
Boiling Point 124 °C at 15 mmHg [2]
Density 0.939 g/mL [2]
Analytical Method: Gas Chromatography

Multiple studies report the Kovats Retention Index (RI) for beta-Copaene, a key parameter for its identification in Gas Chromatography (GC) analysis [1]. The specific value depends on the experimental setup, particularly the type of GC column used.

The following diagram illustrates the general workflow for identifying and analyzing beta-Copaene via GC-MS, as referenced in the literature [3].

Start Start: Sample Collection (Plant, Fungal, etc.) A Extraction & Isolation (e.g., Steam Distillation) Start->A B Gas Chromatography (GC) Separation based on volatility A->B C Mass Spectrometry (MS) Fragmentation and detection B->C D Data Analysis C->D E1 Compound Identification (Compare MS to NIST DB, Use Retention Index) D->E1 E2 Quantification (Peak Area Analysis) D->E2

General workflow for the identification and analysis of beta-Copaene using Gas Chromatography-Mass Spectrometry (GC-MS).

References

Application Note: GC-MS Analysis and Quantification of β-Copaene

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

β-Copaene (C₁₅H₂₄, CAS # 18252-44-3, MW: 204.35 g/mol) is a tricyclic sesquiterpene of commercial interest for use in flavors, fragrances, and as a potential therapeutic agent [1]. Its analysis requires precise GC-MS methods for accurate identification and quantification. This application note provides a detailed protocol for β-Copaene analysis, leveraging its established retention behavior and mass spectral properties.

Experimental Design and Workflow

The logical flow for the method development and analysis is summarized in the following diagram:

G cluster_0 Key Considerations Start Start: Method Development A Define Analytical Goal Start->A B Select Column and Carrier Gas A->B C Optimize Oven Temperature Program B->C D Establish Calibration and Validation C->D K1 Use Kovats Retention Index (RI ~1430) for confirmation C->K1 E Analyze Samples D->E K3 Add Internal Standard to correct for drift D->K3 F Data Analysis & Reporting E->F K2 Monitor key ions (m/z): 105, 161, 204 E->K2

Materials and Methods
3.1. Instrumentation and Consumables
  • Gas Chromatograph: Coupled with a single quadrupole Mass Spectrometer (e.g., Agilent 7890B/5977A) [2].
  • Autosampler: For precise injection (e.g., 7693 autosampler) [2].
  • Data System: Software for data acquisition and processing (e.g., Agilent MassHunter) [2].
  • Column: A low- to mid-polarity fused-silica capillary column is recommended. The table below lists common options.
  • Carrier Gas: Ultra-high-purity Helium (He, >99.999%) [2].
3.2. Reference Standards and Reagents
  • β-Copaene Standard: For identification and calibration. Due to its high selectivity, β-Copaene can be produced via engineered sesquiterpene synthases [1].
  • Internal Standard (IS): A stable, non-interfering compound such as Dodecane is suitable [3].
  • Solvents: High-purity methanol, dichloromethane, or n-hexane [3].
Chromatographic Conditions

Optimal separation is critical. The following parameters, compiled from literature, serve as a starting point.

Table 1: Recommended GC-MS Operating Conditions

Parameter Specification Rationale & References
Column DB-5 ms (30 m × 0.25 mm × 0.25 µm) or equivalent [2] Standard non-polar column for terpene separation.
Carrier Gas & Flow Helium, constant flow at 1.0 - 2.0 mL/min [4] [2] Provides optimal efficiency and speed.
Injector Temp. 180°C - 250°C [2] [3] Ensures complete vaporization of the sample.
Injection Volume 1-2 µL, split or splitless mode Depends on required sensitivity.

| Oven Program | Initial: 60°C (hold 1-2 min) Ramp 1: 3°C/min to 130°C Ramp 2: 10°C/min to 220-260°C (hold 5 min) [3] | Effective for separating sesquiterpenes. | | MS Transfer Line | 250°C - 280°C | Prevents analyte condensation. | | Ion Source | Electron Impact (EI) at 70 eV | Standard for terpene libraries. | | Source Temperature| 230°C - 240°C | Ensures proper ionization. | | Solvent Delay | ~3 minutes | Protects the detector filament. | | Acquisition Mode | Scan (e.g., m/z 40-300) and/or SIM | Scan for identification, SIM for sensitivity. |

Identification and Method Verification
5.1. Retention Index (RI) as a Key Identifier

The Kovats Retention Index (RI) is a reliable, system-independent parameter for identifying β-Copaene. The table below consolidates RI values from multiple sources.

Table 2: Experimentally Determined Kovats Retention Indices for β-Copaene

Column Type Active Phase Retention Index (RI) Reference / Source
DB-5 Dimethylpolysiloxane (5% phenyl) 1430 [5]
HP-5MS Dimethylpolysiloxane (5% phenyl) 1428 - 1433 [5]
DB-1 100% Dimethylpolysiloxane 1437 [5]
CP-Sil-5CB Dimethylpolysiloxane 1416 [6]
SE-30 100% Dimethylpolysiloxane 1422.5 [5]

> Note: The expected RI for β-Copaene on standard non-polar columns is approximately 1428-1437. Always calibrate your system with a hydrocarbon standard mix (e.g., C₈-C₂₀ n-alkanes) to calculate the experimental RI for your specific conditions.

5.2. Mass Spectral Identification

The mass spectrum of β-Copaene typically shows:

  • Molecular Ion: m/z 204 (confirming C₁₅H₂₄) [1].
  • Key Fragment Ions: m/z 161, 105 [1].
  • Base Peak: The most abundant ion, which should be confirmed against a standard or a reputable mass spectral library (e.g., NIST).
Detailed Quantitative Protocol
6.1. Sample Preparation
  • Stock Solution: Accurately weigh β-Copaene standard and dissolve in an appropriate solvent (e.g., methanol, n-hexane) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
  • Internal Standard (IS) Solution: Prepare a stock solution of Dodecane or another suitable IS [3].
  • Calibration Standards: Serially dilute the stock solution and spike each level with a fixed amount of IS to create a calibration curve covering the expected concentration range (e.g., 1-500 µg/mL).
  • Quality Control (QC) Samples: Prepare low, mid, and high-concentration QC samples independently.
  • Test Samples: Process unknown samples following the same procedure, including the addition of the IS.
6.2. System Suitability and Calibration
  • Inject a system suitability test mixture to ensure adequate resolution, sensitivity, and a stable baseline.
  • Inject calibration standards in duplicate or triplicate.
  • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the standard. The curve should have a correlation coefficient (R²) of >0.99 [7].
6.3. Validation Parameters

For a rigorous quantitative method, the following parameters should be assessed, drawing parallels from similar GC-MS assays [4] [7]:

  • Linearity: As described in the calibration section.
  • Precision: Both intra-day and inter-day precision, expressed as Relative Standard Deviation (RSD), should ideally be <5% for retention times and <10% for peak areas [2] [7].
  • Accuracy: Determined by recovery experiments using QC samples. Recovery should be within 90-110% [3] [7].
  • Limit of Detection (LOD) and Quantification (LOQ): Signal-to-noise ratios of 3:1 and 10:1, respectively.
Troubleshooting and Best Practices
  • Retention Time Drift: Minimize by ensuring consistent carrier gas flow, timely septum and liner changes, and allowing sufficient time for column equilibration between runs. Using a stable internal standard is crucial to correct for minor drifts [8].
  • Peak Tailing: Can indicate active sites in the inlet or column. Properly trim the column inlet (0.5-1 meter) and use a deactivated liner.
  • Sensitivity Loss: Check for column contamination, ion source cleanliness, and detector performance.

References

Comprehensive Application Notes and Protocols for Heterologous Expression of Beta-Copaene Synthase

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Beta-Copaene Synthase

Beta-copaene synthase (EC 4.2.3.127) is a sesquiterpene synthase enzyme that catalyzes the conversion of the linear precursor (2E,6E)-farnesyl diphosphate (FPP) into the tricyclic sesquiterpene β-copaene along with the release of an inorganic diphosphate group [1] [2]. This enzyme belongs to the terpene synthase family and is classified as a lyase enzyme that facilitates cyclization reactions through carbocation intermediates. β-Copaene is a valuable sesquiterpene that finds commercial applications in the pharmaceutical, food, and cosmetics industries as a flavor and fragrance ingredient [3]. Traditionally, extraction of β-copaene from natural plant sources has been challenging due to low yields and complex purification requirements, making heterologous expression of its synthase an attractive alternative for sustainable production.

The discovery and characterization of β-copaene synthase from fungal sources, particularly basidiomycetes, has opened new avenues for biotechnological production. Initial identification of this enzyme was reported from the fungus Coprinus cinereus, where it was designated as Cop4 [1] [2]. Recent research has identified more selective and efficient variants, such as those from Coniophora puteana (Copu2), which demonstrate significantly higher product selectivity compared to earlier characterized enzymes [3]. Basidiomycetes represent a rich source of terpenoid diversity, with genome mining revealing numerous putative terpene synthases awaiting functional characterization [4]. The efficient heterologous expression of these enzymes in microbial hosts such as E. coli provides a promising route for the production of valuable terpenoids that are difficult to synthesize chemically or extract from natural sources.

Enzyme Characterization and Biological Function

Structural Features and Conserved Motifs

Beta-copaene synthase shares characteristic structural elements with other class I terpene synthases. The enzyme contains several highly conserved sequence motifs that are essential for catalytic activity:

  • The aspartate-rich D(D/E)xxD motif coordinates a trinuclear Mg²⁺ cluster that is catalytically essential for the initial hydrolysis of the FPP-derived pyrophosphate group [3].
  • The highly conserved (N/D)D(L/I/V)x(S/T)xxxE triad (NSE motif) plays a critical role in metal ion binding and substrate orientation [3].
  • A conserved arginine residue, positioned approximately 46 amino acids upstream of the NSE triad, functions as a pyrophosphate sensor [3].
  • The RY dimer, located about 80 amino acids downstream of the NSE triad near the C-terminus, forms hydrogen bonds with the substrate-derived pyrophosphate [3].

These conserved regions work cooperatively to bind the isoprenoid substrate, facilitate the cleavage of the diphosphate group, and guide the cyclization cascade that forms the characteristic tricyclic structure of β-copaene.

Catalytic Properties and Reaction Mechanism

Beta-copaene synthase catalyzes a complex cyclization reaction that transforms the linear sesquiterpene precursor FPP into the tricyclic β-copaene structure. The reaction proceeds through a multi-step carbocation cascade initiated by the ionization of the diphosphate group from FPP. The enzyme demonstrates strict metal ion dependence, requiring Mg²⁺ as a cofactor for activity [2] [5]. Interestingly, the enzyme does not show significant activity with Mn²⁺, which distinguishes it from some other terpene synthases [2]. The catalytic mechanism involves:

  • Initial ionization of farnesyl diphosphate to generate an allylic carbocation
  • Cyclization through electrophilic attack to form monocyclic, bicyclic, and finally tricyclic intermediates
  • Final deprotonation or nucleophile capture to terminate the reaction and form the stable β-copaene product

Most known β-copaene synthases exhibit some degree of catalytic promiscuity, producing minor quantities of other sesquiterpenes alongside the main product. For instance, the enzyme from Coprinus cinereus generates (+)-δ-cadinene, β-cubebene, (+)-sativene, and traces of several other sesquiterpenoids as byproducts [2] [5]. However, recently identified variants such as Copu2 from Coniophora puteana show remarkably high product selectivity (62%) for β-copaene, making them particularly valuable for biotechnological applications [3].

Heterologous Expression System Design

Host Selection and Engineering

Escherichia coli serves as an excellent heterologous host for β-copaene synthase expression due to its well-characterized genetics, rapid growth, and amenability to high-density fermentation. For optimal results, the E. coli HMS174 (DE3) strain has been successfully employed for functional expression of β-copaene synthase genes [3]. This strain provides a balanced approach between robust protein expression and maintaining cell viability during terpene production.

A critical aspect of successful terpene production in E. coli involves enhancing the native methylerythritol phosphate (MEP) pathway to increase precursor supply. The MEP pathway naturally produces the universal terpene precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form farnesyl diphosphate (FPP), the direct substrate for β-copaene synthase. To optimize flux through this pathway, the following key enzymes should be co-expressed:

  • DXS (1-deoxy-D-xylulose-5-phosphate synthase): Catalyzes the first committed step of the MEP pathway and is often the primary rate-limiting enzyme [3].
  • Idi (isopentenyl diphosphate isomerase): Facilitates the essential isomerization between IPP and DMAPP to maintain optimal precursor ratios [3].

The engineering strategy focuses on creating an efficient microbial cell factory that can generate high levels of FPP and subsequently convert it to β-copaene with minimal accumulation of inhibitory intermediates or formation of byproducts.

Vector Design and Codon Optimization

For high-level expression of β-copaene synthase in E. coli, a single operon system with a constitutive promoter has proven effective [3]. This design allows coordinated expression of the synthase gene along with the bottleneck enzymes from the MEP pathway. The following elements are essential for optimal vector design:

  • Strong constitutive promoter (e.g., PJ23100) for consistent expression without the need for induction
  • Ribosome binding sites with appropriate strength for each gene in the operon
  • Terminator sequences to prevent transcriptional read-through
  • Selection marker (typically antibiotic resistance) for plasmid maintenance

Codon optimization is crucial for achieving high-level expression of fungal-derived β-copaene synthase genes in E. coli. Native fungal genes often contain codons that are rare in E. coli, which can lead to translational inefficiency, premature termination, or protein misfolding. The optimization process should include:

  • Adjustment of codon usage bias to match E. coli preferences
  • Elimination of RNA instability motifs (e.g., RNase E cleavage sites)
  • Optimization of GC content and reduction of secondary structures in the 5' end of the mRNA
  • Preservation of regulatory sequences if needed for enzyme function

Several computational tools are available for codon optimization, including the GeneArt GeneOptimizer software [6] and the BaseBuddy online platform developed by researchers to provide transparent and customizable codon optimization with up-to-date codon usage tables [7].

Table 1: Comparison of Beta-Copaene Synthases from Different Fungal Sources

Source Organism Product Selectivity Additional Products Cofactor Requirement Reported Yield
Coprinus cinereus (Cop4) Main product (+)-δ-cadinene, β-cubebene, (+)-sativene, trace others Mg²⁺ (not Mn²⁺) Not specified
Coniophora puteana (Copu2) 62% β-copaene Multiple minor sesquiterpenes (12 total detected) Mg²⁺ 215 mg/L

Experimental Protocols

Gene Cloning and Heterologous Expression
4.1.1 Cloning of Beta-Copaene Synthase Gene
  • Amplify the coding sequence of the β-copaene synthase gene from the source organism using PCR with high-fidelity DNA polymerase. For fungal genes, it is recommended to use cDNA rather than genomic DNA due to the presence of introns.
  • Clone the amplified fragment into a suitable expression vector (e.g., pET series for inducible expression or a custom vector for constitutive expression) using restriction enzyme-based cloning or recombination-based methods.
  • Verify the construct by sequencing the entire insert to ensure the absence of mutations that might affect enzyme activity.
4.1.2 Co-expression with MEP Pathway Enzymes
  • Assemble an operon containing the β-copaene synthase gene along with DXS and Idi genes under the control of a single constitutive promoter.
  • Transform the construct into the chosen E. coli expression strain (e.g., HMS174(DE3)) using standard transformation protocols.
  • Select positive clones on LB agar plates containing the appropriate antibiotic and verify by colony PCR and plasmid restriction analysis.
Cultivation and Production Conditions
  • Inoculate a single colony into 5 mL of LB medium with appropriate antibiotic and incubate overnight at 37°C with shaking at 200 rpm.
  • Dilute the overnight culture 1:100 into fresh Terrific Broth (TB) medium supplemented with antibiotic in a baffled flask.
  • Incubate at 30°C with shaking at 90 rpm to promote adequate bacterial growth while minimizing evaporation of volatile terpene products.
  • Harvest cells after 48 hours of cultivation for product analysis. For larger scale production, consider using a bioreactor with controlled aeration and feeding strategies to improve yields.
Analytical Methods for Product Characterization
4.3.1 Terpene Extraction from Culture
  • Extract terpenes from the culture by adding an equal volume of ethyl acetate and vortexing vigorously for 2 minutes.
  • Centrifuge at 5,000 × g for 10 minutes to separate phases and collect the organic (upper) layer.
  • Repeat the extraction twice and combine the organic phases.
  • Dry the combined extract over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen gas to approximately 100 μL for GC-MS analysis.
4.3.2 GC-MS Analysis and Product Identification
  • Inject 1 μL of the concentrated extract into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 μm).
  • Use the following temperature program: initial temperature 60°C (hold 2 min), ramp to 120°C at 10°C/min, then ramp to 300°C at 20°C/min, final hold for 5 min.
  • Operate the mass spectrometer in electron impact (EI) mode at 70 eV with a scan range of 50-500 m/z.
  • Identify β-copaene by comparing its retention time (approximately 14.3 min under the conditions described) and mass fragmentation pattern (characteristic ions at m/z 105, 161, and parent ion at 204 m/z) with authentic standards or library data (e.g., NIST database) [3].

Table 2: Optimized Culture Conditions for Beta-Copaene Production in E. coli

Parameter Optimal Condition Alternative Options Effect on Production
Host Strain E. coli HMS174(DE3) BL21(DE3), OmniMAX 2 T1R Affects expression level and terpene tolerance
Temperature 30°C 25-37°C Lower temperatures reduce protein misfolding and volatile loss
Shaking Speed 90 rpm 100-150 rpm Reduced shaking minimizes evaporation of volatile products
Medium Terrific Broth (TB) LB, M9 minimal medium Rich media support higher cell density and production
Induction Constitutive expression IPTG-inducible (0.1-1 mM) Constitutive expression avoids induction-associated stress
Culture Time 48 hours 24-72 hours Longer incubation allows product accumulation

Metabolic Engineering and Pathway Optimization

The metabolic pathway engineering for β-copaene production in E. coli focuses on optimizing the flux toward the universal sesquiterpene precursor farnesyl diphosphate (FPP). The natural MEP pathway in E. coli is tightly regulated to meet the cell's physiological needs, which are typically much lower than required for high-level terpene production. Therefore, strategic engineering is necessary to overcome inherent regulatory mechanisms and redirect carbon flux toward FPP biosynthesis. The following diagram illustrates the engineered metabolic pathway for enhanced β-copaene production:

MetabolicPathway cluster_legend Legend Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate DXS DXS Pyruvate->DXS G3P G3P G3P->DXS MEP MEP DXS->MEP DXP DXR DXR CMS CMS DXR->CMS MEP->DXR MEC MEC CMS->MEC HMBPP HMBPP MEC->HMBPP IPP IPP HMBPP->IPP DMAPP DMAPP HMBPP->DMAPP IDI IDI IDI->IPP IDI->DMAPP IPP->IDI FPS FPS IPP->FPS DMAPP->IDI DMAPP->FPS FPP FPP FPS->FPP Copu2 Copu2 FPP->Copu2 BetaCopaene BetaCopaene Copu2->BetaCopaene Metabolite Metabolite Enzyme Enzyme Product Product RateLimiting Rate-Limiting Enzyme

Key metabolic engineering strategies include:

  • Overexpression of rate-limiting enzymes: DXS and Idi have been identified as primary bottlenecks in the MEP pathway. Co-expression of these enzymes with β-copaene synthase has been shown to significantly improve product titers [3].
  • Modulation of FPP synthase activity: The native FPP synthase (IspA) in E. coli competes for IPP and DMAPP precursors. Fine-tuning its expression level can balance FPP supply for both essential cellular functions and β-copaene production.
  • Downregulation of competitive pathways: Redirecting carbon flux away from storage carbohydrates or aromatic amino acid biosynthesis can increase availability of precursors for the MEP pathway.
  • Enzyme fusion strategies: Creating fusion proteins between sequential enzymes in the pathway can facilitate substrate channeling and reduce loss of intermediates to diffusion or degradation.

Product Analysis and Characterization

Identification and Quantification of Beta-Copaene

Gas chromatography-mass spectrometry (GC-MS) serves as the primary method for identifying and quantifying β-copaene produced in recombinant E. coli systems. The identification is based on both retention time matching and characteristic mass fragmentation patterns. Under standard GC-MS conditions, β-copaene typically elutes at approximately 14.3 minutes [3]. The mass spectrum shows a parent ion at m/z 204 (molecular ion) and characteristic fragment ions at m/z 161 (base peak) and m/z 105, which correspond to cleavage patterns of the tricyclic copaene skeleton.

For accurate quantification, it is recommended to:

  • Use internal standards such as tetradecane or n-tetradecane for normalization of extraction efficiency and injection volume variations.
  • Prepare a calibration curve using authentic β-copaene standard if commercially available, or use structurally similar sesquiterpenes as external standards.
  • Perform triplicate analyses of each sample to ensure reproducibility and statistical significance of the results.
Byproduct Analysis and Enzyme Selectivity

Most β-copaene synthases produce additional sesquiterpenes alongside the main product. Comprehensive analysis of the complete product profile is essential for evaluating enzyme performance and optimizing production conditions. The Copu2 enzyme from Coniophora puteana, for instance, produces a total of 12 sesquiterpene products with β-copaene representing approximately 62% of the total sesquiterpene content [3]. This high selectivity is notable compared to other described β-copaene synthases, such as the enzyme from Coprinus cinereus, which produces a more diverse mixture of sesquiterpenes including (+)-δ-cadinene, β-cubebene, and (+)-sativene as significant byproducts [2] [5].

The following workflow diagram illustrates the complete process from gene identification to product characterization:

ExperimentalWorkflow Start Gene Identification & Selection Step1 Codon Optimization & Gene Synthesis Start->Step1 Step2 Vector Construction & Assembly Step1->Step2 Step3 Host Transformation & Screening Step2->Step3 Step4 Cultivation & Terpene Production Step3->Step4 Step5 Product Extraction & Concentration Step4->Step5 Step6 GC-MS Analysis & Identification Step5->Step6 Step7 Quantification & Product Characterization Step6->Step7

Troubleshooting and Optimization Strategies

Common Challenges in Heterologous Expression
  • Low protein expression: If the β-copaene synthase fails to express at detectable levels, consider comprehensive codon optimization, adjust promoter strength, test different expression strains, or evaluate alternative induction strategies. The use of fusion tags (e.g., His-tag) can facilitate detection and purification during optimization.

  • Enzyme inactivity despite good expression: If the enzyme expresses well but shows no catalytic activity, verify the integrity of conserved motifs through sequencing, test different metal cofactors (especially Mg²⁺ concentration), assess proper protein folding through native PAGE or circular dichroism, and consider the possibility of inclusion body formation which may require refolding protocols.

  • Low product yields: If β-copaene production is lower than expected, evaluate the FPP supply by quantifying intermediate accumulation, optimize the expression levels of DXS and Idi to balance precursor flux, consider the potential toxicity of β-copaene or intermediates to E. coli, and implement in situ product removal techniques such as two-phase fermentation with organic solvents or polymer resins.

Strategies for Enhancing Product Yield and Selectivity
  • Two-phase cultivation systems: Adding a water-immiscible organic phase (e.g., dodecane, dibutyl phthalate) or adsorbent resins (e.g., Amberlite XAD-4) to the culture can capture volatile terpenes, reduce evaporation losses, and alleviate potential product inhibition or toxicity.

  • Dynamic pathway regulation: Implement genetic circuits that delay terpene synthase expression until sufficient biomass and precursor pools have accumulated, preventing premature metabolic burden and improving overall productivity.

  • Directed evolution: For enzymes with poor selectivity, use random mutagenesis and screening to identify variants with improved product specificity. Focus on residues in the active site cavity that influence substrate folding and cyclization.

  • Cultivation parameter optimization: Systemically test the effects of temperature, pH, dissolved oxygen, and feeding strategies in bioreactor systems to identify optimal conditions for both cell growth and terpene production.

Applications and Future Perspectives

The successful heterologous expression of β-copaene synthase in E. coli enables a sustainable and scalable production platform for this valuable sesquiterpene. The reported yields of 215 mg/L β-copaene achieved using the Copu2 enzyme from Coniophora puteana represent a significant advancement in microbial terpene production [3]. This efficient production system offers a viable alternative to traditional extraction methods from plant sources, which often face challenges related to low abundance, seasonal variation, and complex purification requirements.

Future research directions in this field include:

  • Combinatorial biosynthesis to create novel sesquiterpene derivatives by combining β-copaene synthase with modifying enzymes such as cytochrome P450s, dehydrogenases, and methyltransferases [4].
  • Systems metabolic engineering approaches that integrate multi-omics data to identify additional metabolic bottlenecks and regulatory constraints limiting higher production.
  • Development of cell-free systems for terpene production that eliminate cellular constraints and enable high-yield synthesis of β-copaene and related compounds.
  • Exploration of novel β-copaene synthase variants from underexplored basidiomycete species through continued genome mining and functional characterization [4].

The protocols and strategies outlined in this document provide a solid foundation for researchers to implement and further improve heterologous expression systems for β-copaene synthase and other valuable terpene synthases. As our understanding of terpene biosynthesis in basidiomycetes expands and synthetic biology tools advance, microbial production of sesquiterpenes will likely play an increasingly important role in meeting industrial demands for these valuable natural products.

References

Comprehensive Application Notes and Protocols for High-Efficiency Beta-Copaene Production in Escherichia coli

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Beta-copaene is a tricyclic sesquiterpene that belongs to the extensive family of terpenoid compounds, which represent the most structurally diverse class of natural products in nature. This compound has gained significant commercial importance in the flavor and fragrance industries due to its unique organoleptic properties, and it also shows promise in pharmaceutical applications. Traditionally, beta-copaene has been extracted from various plant sources, but this method faces substantial limitations including low extraction yields, seasonal and geographical variability, and complex purification requirements that make it economically challenging for large-scale production. The development of microbial cell factories using engineered E. coli strains provides a sustainable and scalable alternative to traditional extraction methods, offering the potential for higher yields, reduced production costs, and greater process control.

The basidiomycete fungus Coniophora puteana, while primarily known as a wood-rotting organism, has recently emerged as a valuable source of novel terpene synthases with exceptional biochemical properties. Through genome mining of this fungal species, researchers have identified several putative terpene synthases, including two highly selective sesquiterpene synthases (Copu2 and Copu3) that demonstrate remarkable product specificity when heterologously expressed in E. coli [1]. The Copu2 enzyme specifically catalyzes the conversion of the universal sesquiterpene precursor farnesyl pyrophosphate (FPP) to beta-copaene with significant selectivity (62% of total terpenes produced), while Copu3 predominantly produces cubebol (75% selectivity) [1] [2]. This discovery provides a valuable enzymatic tool for metabolic engineering approaches aimed at high-level production of beta-copaene.

The biotechnological production of terpenoids in E. coli relies on the reconstruction and enhancement of the native methylerythritol phosphate (MEP) pathway, which generates the fundamental isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These C5 building blocks are subsequently condensed to form the C15 sesquiterpene precursor FPP, which serves as the substrate for the heterologously expressed terpene synthases [3]. The successful application of this strategy for beta-copaene production demonstrates how the rich genetic resources of basidiomycete fungi can be harnessed for industrial biotechnology, providing an economic alternative to plant extraction methods and enabling the sustainable production of valuable terpenoid compounds [1] [4].

Experimental Design & Workflow

Plasmid Construction and Host Strain Selection

The successful production of beta-copaene in E. coli requires careful design of expression constructs and selection of appropriate host strains. The experimental workflow begins with the codon optimization of the Copu2 gene (GenBank Accession: XP_007771895.1) from Coniophora puteana for enhanced expression in E. coli, followed by gene synthesis to obtain the optimized DNA sequence. The codon-optimized Copu2 gene is then cloned into a suitable E. coli expression vector under the control of a strong, constitutive promoter system. For optimal precursor supply, the expression construct should also include genes encoding rate-limiting enzymes from the native MEP pathway, particularly 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and isopentenyl diphosphate isomerase (Idi), which have been shown to significantly enhance flux toward FPP biosynthesis [1]. These genes can be arranged in a single operon with the Copu2 gene to ensure coordinated expression.

  • Recommended Expression System: pET-based vectors with T7 promoter or similar strong, inducible systems
  • Key Genetic Elements:
    • T7 promoter or other strong inducible promoter (e.g., T7 lacO)
    • Ribosome binding site (RBS) with medium strength for balanced expression
    • N-terminal or C-terminal His-tag for potential protein purification (optional)
    • Antibiotic resistance marker (typically kanamycin or ampicillin)

For host strains, E. coli HMS174(DE3) or BL21(DE3) derivatives are recommended due to their compatibility with T7-based expression systems and their robust growth characteristics. These strains can be further engineered to enhance terpene production by including additional genetic modifications:

  • Protease-deficient mutations (*lon_ and ompT-) to minimize recombinant protein degradation
  • tRNA supplementation for rare codons (e.g., BL21(DE3)-RIL) if expression issues are observed
  • Endogenous gene knockout of competing pathways to redirect metabolic flux toward terpenoid biosynthesis

The constructed plasmid is transformed into the selected E. coli host strain using standard transformation protocols, such as heat shock or electroporation [5]. For electroporation, competent cells are prepared by growing to mid-log phase, followed by extensive washing with ice-cold sterile water or 2 mM CaCl₂ to ensure low ionic strength, which is critical for effective electroporation [5]. Transformation is performed using 1.8 kV pulse in 0.2 cm gap cuvettes, after which cells are recovered in LB medium for 30-45 minutes before plating on selective media.

Cultivation Conditions and Fermentation Strategies

Optimal cultivation conditions are essential for achieving high beta-copaene titers. The following protocol outlines a standardized approach for both small-scale screening and larger-scale production:

  • Pre-culture Preparation:

    • Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony from a freshly transformed plate
    • Incubate overnight (12-16 hours) at 30°C with shaking at 200-250 rpm
  • Main Culture and Induction:

    • Dilute the pre-culture 1:100 into fresh TB (Terrific Broth) medium with antibiotic in baffled shake flasks (typically 20% of flask volume)
    • Grow at 30°C with shaking at 200-250 rpm until OD600 reaches 0.6-0.8 (mid-log phase)
    • For T7-based expression systems, induce culture with 0.1-0.5 mM IPTG
    • Critical: Reduce temperature to 18-25°C post-induction to slow down protein production rate and enhance proper folding of the terpene synthase
    • Continue incubation for 48-72 hours to allow for terpene accumulation
  • Enhanced Precursor Supply:

    • Supplement culture medium with 5-10 g/L glycerol as carbon source
    • Add 5-10 mM mevalonate or its precursors to complement the MEP pathway if using engineered strains with hybrid mevalonate pathways [3]

For fed-batch processes in bioreactors, more sophisticated feeding strategies can be implemented to maximize biomass and product formation. Model-based optimization approaches have shown significant promise for enhancing time-space yield and conversion efficiency in recombinant E. coli processes [6]. These strategies typically involve:

  • Exponential feeding strategies to maintain specific growth rates at optimal levels
  • DO-stat or pH-stat feeding to avoid substrate accumulation and byproduct formation
  • Induction at high cell density (OD600 > 20) followed by reduced temperature cultivation

Table 1: Optimal Culture Conditions for Beta-Copaene Production in E. coli

Parameter Optimal Condition Range Tested Effect of Deviation
Induction Temperature 18°C 18-37°C Higher temperatures increase inclusion body formation
Induction OD600 0.6-0.8 0.3-1.5 Earlier induction reduces biomass; later induction reduces yield
IPTG Concentration 0.1 mM 0.05-1.0 mM Higher concentrations can cause metabolic burden
Post-induction Time 48-72 hours 24-96 hours Shorter times reduce yield; longer times not cost-effective
Carbon Source Glycerol (10 g/L) Glucose, glycerol Glycerol shown superior for terpenoid production
Aeration High (baffled flasks) Variable Low aeration reduces growth and terpene yield
Pathway Engineering and Metabolic Optimization

The high-level production of beta-copaene requires careful engineering of the terpenoid biosynthetic pathway in E. coli to ensure adequate precursor supply. The native MEP pathway in E. coli provides the universal C5 terpenoid precursors IPP and DMAPP, but the flux through this pathway is typically insufficient for high-level sesquiterpene production without optimization. Several strategies can be employed to enhance precursor availability:

  • Overexpression of Rate-Limiting Enzymes: Co-express dxs (1-deoxy-D-xylulose-5-phosphate synthase) and idi (isopentenyl diphosphate isomerase) to alleviate known bottlenecks in the MEP pathway [1]. These genes can be incorporated into the same expression vector as the Copu2 gene or expressed from compatible plasmids.

  • Promoter Engineering: Use graded promoter strengths to balance the expression of MEP pathway enzymes and the Copu2 terpene synthase. Strong promoters are generally used for dxs and idi, while medium-strength promoters may be optimal for Copu2 to avoid excessive metabolic burden.

  • Hybrid Pathway Implementation: Introduce a heterologous mevalonate (MVA) pathway from yeast or other organisms to supplement the native MEP pathway [3]. The MVA pathway often provides higher flux to IPP and DMAPP and can be less regulated than the native MEP pathway.

  • Downregulation of Competitive Pathways: Engineer strains with reduced activity of competing pathways that divert FPP to other products, such as the production of sterols or other isoprenoids.

The following diagram illustrates the engineered metabolic pathway for beta-copaene production in E. coli:

metabolic_pathway cluster_legend Pathway Legend Glycolysis Glycolysis (Pyruvate + G3P) MEP_Pathway MEP Pathway Glycolysis->MEP_Pathway Precursors DXS DXS (Overexpressed) MEP_Pathway->DXS IPP_DMAPP IPP/DMAPP (C5 precursors) FPP Farnesyl Pyrophosphate (FPP) (C15 precursor) IPP_DMAPP->FPP FPP Synthase Copu2 Copu2 Terpene Synthase FPP->Copu2 Beta_copaene β-Copaene (Product) Copu2->Beta_copaene Cyclization DXS->IPP_DMAPP Enhanced flux IDI IDI (Overexpressed) IDI->IPP_DMAPP Balance ratio Native Native E. coli Metabolism Enhanced Enhanced Steps Heterologous Heterologous Enzyme Product Final Product

Analytical Methods

GC-MS Analysis of Beta-Copaene

The analysis and quantification of beta-copaene produced in recombinant E. coli cultures is primarily performed using gas chromatography-mass spectrometry (GC-MS), which provides both separation and definitive identification of the target compound. The following standardized protocol ensures accurate and reproducible results:

  • Sample Preparation:

    • Harvest 1 mL of culture and extract with equal volume of ethyl acetate or hexane by vigorous vortexing for 1 minute
    • Centrifuge at 14,000 × g for 5 minutes to separate phases
    • Collect organic (upper) phase and transfer to a clean GC vial
    • For quantitative analysis, include an internal standard (e.g., 0.1 mg/mL n-tetradecane or similar hydrocarbon) to account for extraction efficiency and instrument variability
  • GC-MS Parameters (adapted from the original publication [1]):

    • Column: HP-5MS or equivalent non-polar capillary column (30 m × 0.25 mm × 0.25 μm)
    • Injector Temperature: 250°C, splitless mode with 1 μL injection volume
    • Carrier Gas: Helium, constant flow of 1.0 mL/min
    • Oven Program:
      • Initial temperature: 60°C (hold 2 min)
      • Ramp 1: 10°C/min to 150°C
      • Ramp 2: 5°C/min to 250°C (hold 5 min)
      • Total run time: 38.5 minutes
    • Mass Spectrometer:
      • Ionization: Electron impact (EI) at 70 eV
      • Ion source temperature: 230°C
      • Transfer line temperature: 280°C
      • Scan range: 40-350 m/z
  • Beta-Copaene Identification:

    • Retention Time: Approximately 14.3 minutes under the conditions described above
    • Characteristic Mass Fragments: 204 m/z (parent ion), 161 m/z, 105 m/z [1]
    • Confirmation: Compare retention time and mass spectrum with authentic standard when available

For accurate quantification, prepare a calibration curve using purified beta-copaene standard in the concentration range of 0.1-100 μg/mL. If a standard is not commercially available, semi-quantitative analysis can be performed using the internal standard method with response factors estimated from similar compounds.

Terpene Extraction and Quantification

Efficient extraction of beta-copaene from culture broth is essential for accurate quantification and recovery. Beta-copaene, like other sesquiterpenes, is highly hydrophobic and accumulates intracellularly or adsorbed to cell membranes, requiring organic solvents for efficient extraction. The following methods have been optimized for maximum recovery:

  • Whole Culture Extraction:

    • Mix equal volumes of culture and organic solvent (ethyl acetate, hexane, or dodecane) in a sealed tube
    • Shake vigorously for 10-15 minutes or vortex intermittently for 5 minutes
    • For improved extraction efficiency, sonicate for 5-10 minutes in a water bath sonicator
    • Centrifuge to separate phases and collect organic layer
    • Repeat extraction twice and combine organic phases
  • Two-Phase Extraction Systems:

    • For in situ product recovery during fermentation, consider adding 10-15% (v/v) of a water-immiscible organic solvent like dodecane or dibutyl phthalate directly to the culture
    • These solvents have low volatility and toxicity to E. coli, allowing continuous extraction during fermentation
    • Samples of the organic phase can be directly analyzed by GC-MS without additional extraction
  • Quantification Methods:

    • GC-FID: For quantitative analysis without the need for identification, GC with flame ionization detection provides better linear dynamic range and quantification accuracy
    • Calibration: Use 5-point minimum calibration curves with the internal standard method
    • Culture Titer Calculation:

Table 2: Analytical Methods for Beta-Copaene Quantification and Characterization

Method Application Key Parameters Limitations
GC-MS Identification and quantification RT: 14.3 min, m/z: 204, 161, 105 Requires volatile compounds
GC-FID Quantitative analysis RT: 14.3 min, compared to standards Less specific than MS detection
Solvent Extraction Product recovery Ethyl acetate, hexane, or dodecane May require multiple extraction steps
In-situ Extraction Process intensification 10-15% dodecane overlay Potential solvent toxicity at high concentrations
Internal Standard Quantitation control n-Tetradecane or similar hydrocarbon Must not co-elute with product or impurities

Results & Discussion

Production Performance and Optimization

The heterologous expression of the Copu2 sesquiterpene synthase from Coniophora puteana in engineered E. coli has demonstrated remarkable efficiency for beta-copaene production. Under optimized conditions, the reported titer reaches 215 mg/L in bench-scale fermentations, with the enzyme showing 62% selectivity for beta-copaene formation among all sesquiterpene products [1]. This high selectivity significantly reduces the complexity of downstream purification and represents a major advantage over many other terpene synthases that produce complex mixtures of products. The exceptional selectivity of Copu2 makes it particularly valuable for industrial applications where product purity is essential.

The achieved titer of 215 mg/L substantially exceeds previously reported biotechnological production levels for beta-copaene and demonstrates the effectiveness of the described metabolic engineering strategy. Several key factors contribute to this high production level:

  • Precursor Enhancement: The co-expression of dxs and idi genes, which encode rate-limiting enzymes in the MEP pathway, successfully increases the flux toward FPP biosynthesis, providing an abundant substrate pool for the Copu2 enzyme [1].

  • Enzyme Specificity: The inherent biochemical properties of the Copu2 terpene synthase, including its high catalytic efficiency and product selectivity, directly contribute to the overall production efficiency.

  • Process Optimization: The implementation of low-temperature induction (18°C) and extended production phases (48-72 hours) allows for proper protein folding and sustained enzymatic activity [1] [7].

When compared to cubebol production using the related Copu3 synthase from the same fungal source (497 mg/L), the lower titer of beta-copaene suggests potential for further optimization [1]. The difference in titers may reflect intrinsic catalytic efficiencies of the enzymes, potential inhibitory effects of beta-copaene on cell metabolism, or differences in downstream processing efficiency.

Comparative Analysis with Alternative Approaches

The production of beta-copaene in engineered E. coli represents a significant advancement over traditional production methods and alternative biotechnological approaches. The following comparative analysis highlights the advantages of the described system:

Table 3: Comparison of Beta-Copaene Production Methods

Production Method Typical Yield Purity Cost Considerations Scalability
Plant Extraction Variable (0.01-0.5% dry weight) Moderate to low (complex mixtures) High (seasonal, geographical constraints) Limited by agricultural production
Chemical Synthesis N/A (multi-step) High (after purification) Very high (complex synthesis) Industrial scale possible
Other Microbial Hosts 10-50 mg/L (typical range) Variable Moderate Established fermentation
E. coli with Copu2 215 mg/L (demonstrated) High (62% selectivity) Moderate (defined medium) Excellent (established processes)

The E. coli-based production system offers several distinct advantages for beta-copaene manufacturing. Unlike plant extraction, it provides a consistent and reliable production platform independent of seasonal variations or geographical limitations. The defined microbial fermentation process allows for precise control over production conditions and product quality. Furthermore, the use of E. coli as a production host benefits from extensive historical knowledge, well-established genetic tools, and scalable fermentation technologies that facilitate process transfer to industrial scale.

When considering alternative terpene production platforms, it's noteworthy that basidiomycete-derived terpene synthases often outperform their plant counterparts when expressed in prokaryotic systems like E. coli. These fungal enzymes typically lack targeting sequences and post-translational modifications that can complicate functional expression in bacterial hosts [4]. The discovery and utilization of basidiomycete terpene synthases therefore represents a valuable strategy for expanding the repertoire of terpenoids accessible through microbial production.

Troubleshooting and Optimization Guidelines

Even with a well-designed experimental plan, researchers may encounter challenges in achieving high-level beta-copaene production. The following table addresses common issues and provides evidence-based solutions:

Table 4: Troubleshooting Guide for Beta-Copaene Production in E. coli

Problem Potential Causes Solutions Preventive Measures
Low beta-copaene yield Insufficient FPP precursor Co-express dxs and idi; consider MVA pathway integration [1] [3] Use optimized expression vector with pathway genes
Protein aggregation/inclusion bodies High expression rate, improper folding Reduce induction temperature to 18°C; use lower IPTG concentration [7] [8] Test expression at 18°C, 25°C, and 30°C
High byproduct formation Poor enzyme specificity, metabolic imbalances Use alternative terpene synthases; optimize FPP pool size Screen multiple enzyme variants; balance pathway expression
Cell toxicity/poor growth Product toxicity, metabolic burden Implement in situ product removal; use weaker promoters [8] Two-phase extraction; titrate inducer concentration
Strain instability Plasmid loss, metabolic stress Use appropriate antibiotic selection; medium optimization Regular streak plates for single colonies; monitor plasmid retention
Volatile product loss High aeration, terpene volatility Use sealed fermentation; in situ extraction with dodecane Incorporate organic overlay in process design
Inconsistent results Protocol variations, strain degeneration Standardize protocols; use fresh transformations Create master cell banks; detailed documentation
Advanced Optimization Strategies

For researchers seeking to further enhance beta-copaene production beyond the reported titers, several advanced metabolic engineering strategies can be employed:

  • Promoter Engineering: Replace standard constitutive or inducible promoters with dynamically regulated promoters that respond to metabolic status or specific induction cues. This can help balance growth and production phases.

  • Transport Engineering: Engineer enhanced export systems for beta-copaene to reduce potential product inhibition or toxicity. While terpene transport mechanisms are not fully characterized, overexpression of putative efflux pumps may improve productivity.

  • Cofactor Balancing: Ensure adequate supply of essential cofactors, particularly ATP and NADPH, which are required for terpene biosynthesis. This can be achieved through complementary engineering of central carbon metabolism.

  • Adaptive Laboratory Evolution: Subject production strains to evolutionary pressure under production conditions to select for beneficial mutations that enhance terpene tolerance or production.

  • Genome-Scale Modeling: Utilize computational models of E. coli metabolism to identify potential knockouts or overexpression targets that maximize flux toward terpenoid biosynthesis [6].

The application of these advanced strategies requires more specialized expertise but can lead to significant improvements in production metrics. For example, model-based optimization of fed-batch processes has been shown to significantly enhance time-space yields in recombinant protein production systems and could be similarly beneficial for terpene production [6].

Conclusions and Future Perspectives

The development of an efficient E. coli-based production platform for beta-copaene using the Copu2 sesquiterpene synthase from Coniophora puteana represents a significant advancement in microbial terpenoid production. The achieved titer of 215 mg/L with 62% product selectivity demonstrates the effectiveness of combining fungal enzymatic diversity with bacterial metabolic engineering [1]. This approach offers a sustainable and economically viable alternative to traditional plant extraction methods, with the potential for further optimization through systematic engineering of host strains and cultivation processes.

Looking forward, several research directions show promise for enhancing beta-copaene production and expanding the application of this platform:

  • Enzyme Engineering: Employ directed evolution or structure-based engineering to enhance the catalytic efficiency and selectivity of the Copu2 synthase. Modifying the active site could potentially increase reaction rates or alter product specificity.

  • Pathway Orthogonalization: Create completely orthogonal terpenoid biosynthesis pathways that operate independently from native metabolism, reducing regulatory constraints and competition for precursors [3].

  • Co-culture Strategies: Develop specialized microbial consortia where different pathway segments are distributed between complementary strains, potentially alleviating metabolic burden and improving overall efficiency.

  • Integrated Bioprocessing: Combine production, extraction, and purification into a single continuous process to reduce operational costs and improve overall economics.

The exploration of basidiomycete fungi as sources of specialized terpene synthases is still in its early stages, with thousands of putative terpene synthase genes awaiting functional characterization [1] [4]. As genome sequencing and synthetic biology tools continue to advance, the discovery and utilization of novel enzymes from these fungal resources will undoubtedly expand the repertoire of terpenoids accessible through microbial production. The protocol outlined in this document provides a solid foundation for these future efforts, enabling researchers to leverage the remarkable biochemical diversity of fungi for sustainable terpenoid manufacturing.

References

Comprehensive Application Notes and Protocols: Beta-Copaene in Copaiba Oil-Resin Quality Control

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Copaiba Oil-Resin and Quality Control Challenges

Copaiba oil-resin is an oleoresin obtained from trees of the Copaifera genus, which grow primarily in Central and South America. This valuable natural product has a long history of use as a traditional medicine, particularly in Brazil, where it remains one of the most widely used phytomedicines. Traditional applications have included the treatment of skin disorders, inflammation, urinary tract conditions, and respiratory ailments. The therapeutic properties of copaiba oil-resin are attributed to its complex chemical composition, primarily consisting of volatile sesquiterpenes (which can comprise over 90% of the oil) and non-volatile diterpenes with diverse skeletal types including kaurane, clerodane, and labdane structures. Despite its widespread use and commercial importance, copaiba oil-resin remains unstandardized by regulatory agencies and industry, creating significant challenges for quality control and product consistency. [1]

The quality control challenges associated with copaiba oil-resin are multifaceted. First, there is considerable chemical variation between different Copaifera species and even within the same species growing in different geographical locations. For example, oleoresin collected from C. officinalis has been reported to contain up to 87% β-caryophyllene, in contrast to oil-resin from C. langsdorffii, which typically contains only up to 33% of this compound. Second, the commercial supply chain often involves mixing oleoresins collected from several trees and potentially different species, which, while not considered adulteration per se, introduces additional variability. Most concerningly, the limited supply and labor-intensive collection process have created economic incentives for product adulteration, typically through the addition of vegetable oils (such as soybean oil) or cheaper essential oils with similar olfactory characteristics. These challenges underscore the critical need for robust analytical methods and quality standards to ensure product safety and efficacy. [1]

Chemical Characterization & Analytical Profiling

Characteristic Marker Compounds

Beta-copaene (C15H24) is a tricyclic sesquiterpene that serves as one of the key chemical markers for quality assessment of copaiba oil-resin. As a sesquiterpene hydrocarbon with a molecular weight of 204.35 g/mol, beta-copaene exists as a stereoisomer with defined chirality. It was first reported in 1967 as a double-bond isomer of alpha-copaene with an exocyclic-methylene group. The compound typically appears as an oily liquid hydrocarbon with a density of 0.939 g/mL and a boiling point of approximately 124°C at 15 mmHg pressure. Its complex tricyclic structure contributes to its chemical stability and makes it a valuable indicator compound for authentication purposes. [2] [3]

Comprehensive GC-MS analysis of authentic copaiba oil-resin samples has identified six characteristic sesquiterpenes that should be present in quality products. These compounds consistently appear across authentic samples regardless of geographical origin, though their relative concentrations may vary. The table below summarizes the key characteristic compounds and their typical concentration ranges in authentic copaiba oil-resin: [1]

Characteristic Compound Chemical Class Typical Concentration Range (%) Significance in Quality Control
β-Caryophyllene Sesquiterpene 35.49-67.71% Primary chemical marker; highest abundance
α-Copaene Sesquiterpene 7.33-11.25% Secondary abundant compound
trans-α-Bergamotene Sesquiterpene Variable by origin Important geographical indicator
α-Humulene Sesquiterpene Consistent presence Stability indicator
γ-Muurolene Sesquiterpene Consistent presence Authentication marker
β-Bisabolene Sesquiterpene Consistent presence Authentication marker
Compositional Variation and Geographical Origin

The chemical composition of copaiba oil-resin exhibits significant variation based on geographical origin, which must be considered when establishing quality parameters. Research analyzing 40 copaiba oil-resin samples from different regions revealed distinct compositional patterns corresponding to sample origin. For instance, samples from Labrea demonstrated the highest β-caryophyllene content (53.74-56.87%), while samples from Apui contained substantially less (11.61-12.57%) but had the highest trans-α-bergamotene content (13.65-14.24%). These geographical patterns can be leveraged to authenticate origin and detect inconsistencies in product labeling. [1]

Interestingly, the six characteristic compounds remain present across geographical origins, though their relative proportions fluctuate. This consistent presence makes them ideal marker compounds for quality assessment. Commercial samples, however, often deviate significantly from this pattern. Analytical studies have revealed that some commercial products lack one or more of these characteristic compounds, raising concerns about adulteration or improper processing. This compositional deviation forms the basis for chemometric detection methods that will be discussed in subsequent sections. [1]

Quality Assessment & Adulteration Detection

Chemometric Analysis Using Principal Component Analysis (PCA)

Principal Component Analysis has emerged as a powerful chemometric tool for quality assessment of copaiba oil-resin. PCA is a statistical technique that reduces the dimensionality of complex chemical data while preserving the patterns of variation. When applied to copaiba oil-resin, PCA can distinguish sample groups based on geographical origin and identify outliers that may represent adulterated or substandard products. Research has demonstrated that PCA reveals distinct groups corresponding to sample origin, with commercial samples frequently detected as outliers that form clusters far removed from authentic samples in the principal component space. [1]

The application of PCA in copaiba oil-resin analysis involves several key steps. First, the relative concentrations of the six characteristic sesquiterpenes (β-caryophyllene, α-copaene, trans-α-bergamotene, α-humulene, γ-muurolene, and β-bisabolene) are determined for each sample via GC-MS. These quantitative data are then subjected to PCA, which creates new variables (principal components) that are linear combinations of the original chemical measurements. The resulting scores plot visually represents the similarity between samples, with closely clustered samples indicating similar chemical composition and distant outliers suggesting potential quality issues. This method has proven highly effective in detecting commercial samples that deviate significantly from the expected chemical profiles of authentic copaiba oil-resin. [1]

Adulteration Detection Methods

Adulteration practices in copaiba oil-resin primarily involve either the addition of vegetable oils (such as soybean oil) to extend volume or the substitution with cheaper essential oils that share similar olfactory characteristics. Detection of these adulterants requires specific analytical approaches. Traditional methods including refractive index measurement and thin-layer chromatography (TLC) profiling can identify the presence of vegetable oil adulteration but lack the specificity to determine the exact nature of the adulterant. These limitations have led to the development of more sophisticated detection methodologies. [1]

SFC/MS method has demonstrated particular effectiveness in detecting adulteration with soybean oil. This technique can unambiguously identify individual triglycerides present in soybean oil, providing definitive evidence of this specific adulterant. The method offers high sensitivity and specificity, enabling quantification of adulteration levels even in sophisticated blends where multiple adulterants may be present. When combined with GC-MS analysis of the characteristic sesquiterpene profile, SFC/MS creates a comprehensive quality assessment system that addresses the most common forms of adulteration encountered in the commercial copaiba oil-resin market. [1]

Experimental Protocols

GC-MS Analysis of Characteristic Sesquiterpenes
4.1.1 Sample Preparation Protocol
  • Materials: Copaiba oil-resin samples, n-hexane (HPLC grade), anhydrous sodium sulfate, 2-mL GC vials with caps and septa.
  • Procedure: Accurately weigh 10.0 ± 0.1 mg of copaiba oil-resin into a 10-mL volumetric flask. Dilute to volume with n-hexane and mix thoroughly until completely dissolved. Add approximately 100 mg of anhydrous sodium sulfate to remove any residual water, then centrifuge at 3000 rpm for 5 minutes. Transfer the supernatant to a 2-mL GC vial for analysis. Prepare all samples in triplicate to ensure analytical reliability. [1]
4.1.2 Instrumentation and Chromatographic Conditions
  • GC System: Agilent 7890B Gas Chromatograph coupled with 5977B MSD
  • Column: DB-5ms UI (30 m × 0.25 mm ID × 0.25 μm film thickness)
  • Inlet Temperature: 250°C
  • Injection Volume: 1.0 μL (split mode, split ratio 20:1)
  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min
  • Oven Temperature Program: Initial temperature 60°C (hold 2 min), ramp to 240°C at 4°C/min (hold 10 min)
  • MS Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Quadrupole Temperature: 150°C
  • Mass Range: 40-500 m/z
  • Solvent Delay: 3 minutes [1]
4.1.3 System Suitability and Quality Control
  • System Suitability Test: Inject a standard mixture containing β-caryophyllene and α-copaene (approximately 1 mg/mL each in n-hexane). The resolution between β-caryophyllene and α-copaene should be not less than 2.0. The relative standard deviation (RSD) of retention times for five replicate injections should not exceed 2.0%.
  • Quality Control: Analyze a quality control sample (authentic copaiba oil-resin of known origin) with each batch of samples. The QC sample should contain all six characteristic compounds within established concentration ranges. [1]

G start Start Sample Preparation weigh Weigh 10.0 mg Sample start->weigh dilute Dilute with n-Hexane in 10-mL Volumetric Flask weigh->dilute dry Add Anhydrous Na₂SO₄ to Remove Water dilute->dry centrifuge Centrifuge at 3000 rpm for 5 Minutes dry->centrifuge transfer Transfer Supernatant to GC Vial centrifuge->transfer gcms GC-MS Analysis transfer->gcms data_analysis Data Analysis and Compound Identification gcms->data_analysis

Chemometric Analysis Protocol
4.2.1 Data Preprocessing for Chemometric Analysis
  • Peak Integration: Integrate all characteristic sesquiterpene peaks (β-caryophyllene, α-copaene, trans-α-bergamotene, α-humulene, γ-muurolene, and β-bisabolene) using the GC-MS data system. Ensure consistent integration parameters across all samples.
  • Normalization: Calculate the relative percentage of each characteristic compound by normalizing against the total integrated area of all six characteristic compounds. This normalization approach minimizes variations due to sample concentration differences.
  • Data Matrix Construction: Create a data matrix with samples as rows and the normalized percentages of the six characteristic compounds as columns. Export this matrix in CSV format for statistical analysis. [1]
4.2.2 Principal Component Analysis Procedure
  • Software: Use statistical software such as R, SIMCA-P, or equivalent chemometric software packages.
  • Data Scaling: Apply unit variance scaling to all variables to give equal weight to each compound regardless of concentration.
  • PCA Execution: Perform PCA on the preprocessed data matrix. Extract principal components until cumulative explained variance exceeds 85%.
  • Interpretation: Examine the scores plot to identify sample clustering and detect outliers. Loadings plot interpretation identifies which compounds contribute most to the observed variation between sample groups. [1]
Adulteration Detection Using SFC/MS
4.3.1 Sample Preparation for SFC/MS
  • Materials: Copaiba oil-resin samples, carbon dioxide (SFC grade), methanol (HPLC grade), 2-mL SFC vials.
  • Procedure: Accurately weigh 20.0 ± 0.1 mg of copaiba oil-resin into a 2-mL volumetric flask. Dilute to volume with methanol and mix thoroughly. Filter through a 0.2-μm PTFE syringe filter into an SFC vial. Prepare samples in triplicate. [1]
4.3.2 SFC/MS Conditions for Triglyceride Analysis
  • SFC System: Waters UltraPerformance Convergence Chromatography
  • Column: ACQUITY UPC2 HSS C18 SB (3.0 × 100 mm, 1.8 μm)
  • Mobile Phase A: Carbon dioxide (SFC grade)
  • Mobile Phase B: Methanol with 0.1% ammonium formate
  • Gradient Program: 1-20% B in 8 minutes, 20-40% B in 4 minutes, 40-60% B in 3 minutes
  • Back Pressure: 1500 psi
  • Column Temperature: 45°C
  • Injection Volume: 2.0 μL
  • MS Detection: ESI positive mode, mass range 500-1000 m/z [1]

Data Analysis, Interpretation & Applications

Quality Assessment Criteria and Specification Limits

Establishing comprehensive specifications is essential for consistent quality assessment of copaiba oil-resin. Based on analytical data from authentic samples, the following quantitative criteria should be applied to determine product quality:

Quality Parameter Acceptance Criterion Methodology Significance
Characteristic Compounds All six characteristic sesquiterpenes must be detectable GC-MS Ensures authentic composition
β-Caryophyllene Content 35.49-67.71% of characteristic sesquiterpenes GC-MS Primary quality indicator
α-Copaene Content 7.33-11.25% of characteristic sesquiterpenes GC-MS Secondary quality indicator
PCA Conformity Samples must cluster with authentic references in PCA space Chemometrics Detects compositional deviations
Triglyceride Content Absence of soybean-specific triglycerides SFC/MS Detects vegetable oil adulteration
Foreign Compounds No unidentified major peaks in chromatogram GC-MS Detects foreign substance addition
Applications in Pharmaceutical and Cosmetic Industries

The quality control framework outlined in these application notes has significant utility across multiple industries. For pharmaceutical development, consistent chemical composition is critical for ensuring reproducible therapeutic effects. Research has demonstrated that copaiba oil-resin possesses notable anti-inflammatory, antiseptic, and wound-healing properties, with studies confirming anti-inflammatory and neuroprotective benefits in experimental models. Standardized copaiba oil-resin with verified chemical profiles ensures consistent performance in pharmaceutical formulations. [1] [4]

In the cosmetics and personal care industry, copaiba oil-resin is incorporated into soaps, perfumes, ointments, and various skin care products. The anti-inflammatory and antiseptic properties validated through scientific research make it particularly valuable for products targeting acne-prone or inflamed skin. A double-blind, placebo-controlled clinical trial demonstrated that a 1% copaiba essential oil preparation resulted in a "highly significant decrease" in skin areas affected by acne. Quality control ensures that these products deliver consistent benefits to consumers and maintains brand reputation through product standardization. [1] [4]

Regulatory Compliance and Standardization

The protocols described in this document provide a foundation for regulatory standardization of copaiba oil-resin, which currently lacks official pharmacopeial monographs. The comprehensive analytical approach addresses the key challenges in quality control, including authentication of botanical origin, detection of adulteration, and batch-to-batch consistency assessment. Implementation of these methods can support compliance with current Good Manufacturing Practices (cGMP) for dietary supplements and natural health products, providing manufacturers with robust tools for quality assurance. [1]

Conclusion

This comprehensive set of application notes and protocols provides researchers, scientists, and drug development professionals with a robust framework for quality assessment of copaiba oil-resin, with particular emphasis on beta-copaene as a key chemical marker. The integrated approach combining GC-MS analysis of characteristic sesquiterpenes, chemometric profiling using Principal Component Analysis, and specific adulteration detection methods via SFC/MS offers a multi-layered quality control system that addresses the current challenges in copaiba oil-resin standardization. Implementation of these protocols will enhance product quality, ensure consistency, and support the development of evidence-based applications for this valuable natural product in pharmaceutical, cosmetic, and nutraceutical products. Future directions should focus on establishing unified international standards and developing validated reference methods for regulatory adoption. [1]

References

analytical method validation for beta-Copaene quantification

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of beta-Copaene

Beta-Copaene is a sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol. Its CAS Registry Number is 18252-44-3 [1].

Basic Physicochemical Properties [2]:

  • ΔfH°gas (Standard enthalpy of formation of gas): -87.17 kJ/mol
  • ΔfusH° (Enthalpy of fusion): 18.07 kJ/mol
  • Tboil (Boiling point): 556.71 K (283.56 °C)
  • Tfus (Melting point): 323.21 K (50.06 °C)

Temperature-Dependent Heat Capacity (Cp, gas) [2]:

Temperature (K) Heat Capacity (J/mol×K)
556.71 501.63
592.14 524.39
627.57 545.67
663.00 565.65
698.44 584.49
733.87 602.37
769.30 619.46

Gas Chromatography Retention Data

Retention Index (RI) data is critical for method development and peak identification. The following values for beta-Copaene were compiled by NIST [1].

Kovats Retention Index (RI) on Non-Polar Columns

Column Type Active Phase Temperature Program Retention Index (I) Reference
Packed SE-30 Isothermal at 130°C 1422.5 Andersen and Falcone, 1969
Capillary DB-5 3 K/min from 60°C 1430.0 Lucero, Fredrickson, et al., 2006
Capillary DB-1 3 K/min from 60°C (hold 3 min) 1437.0 Mevy, Bessiere, et al., 2006
Capillary HP-5MS 3 K/min from 50°C to 250°C 1428.0 Salido, Altarejos, et al., 2002
Capillary OV-101 5 K/min from 50°C to 200°C 1402.0 Kuiate, Zollo, et al., 1999

Kovats Retention Index (RI) on a Polar Column

Column Type Active Phase Temperature Program Retention Index (I) Reference
Capillary Supelcowax-10 2 K/min from 40°C to 210°C 1585.0 Sylvestre, Pichette, et al., 2006

Analytical Method Validation Framework

While a specific protocol for beta-Copaene was not found, the general principles of Analytical Method Validation as outlined in the ICH Q2(R2) guideline provide the necessary framework. The objective is to demonstrate that the method is suitable for its intended use, which must be clearly defined before validation begins [3].

The core validation parameters and their typical acceptance criteria for a quantitative impurity method are summarized below. These should be demonstrated through experimentally generated data.

Table: Key Validation Parameters for a Quantitative Impurity Method (e.g., quantifying beta-Copaene as an impurity)

Validation Characteristic Procedure & Acceptance Criteria
Specificity Demonstrate that the signal is from beta-Copaene alone. No interference from blank, placebo, or known impurities at the retention time of the analyte.
Linearity Prepare a minimum of 5 concentrations in triplicate. Report correlation coefficient, y-intercept, slope, and residual sum of squares. A plot of signal vs. concentration should be linear.
Range Established from linearity data. The range should demonstrate acceptable accuracy, precision, and linearity. For an impurity method, this could be from the LOQ to 120% or 150% of the specification limit.
Accuracy Minimum of 9 determinations over 3 concentration levels. Report as % recovery of the known, spiked amount. Recovery should be consistent and close to 100%.

| Precision

  • Repeatability
  • Intermediate Precision | 1. 6 determinations at 100% test concentration. Low RSD (%) expected for the method.
  • Evaluate effects of different days, analysts, or equipment. No significant difference between results. | | LOQ / LOD | LOQ (Limit of Quantitation): Lowest level quantitated with suitable accuracy and precision. Must be validated with samples at or near the LOQ. LOD (Limit of Detection): Lowest level that can be detected. Based on signal-to-noise or standard deviation of the response. | | Robustness | Evaluate during method development. Test deliberate variations in parameters (e.g., flow rate, temperature, mobile phase pH). Method should remain reliable. |

Suggested Experimental Protocol for GC-FID

This is a generalized protocol for quantifying beta-Copaene using Gas Chromatography with Flame Ionization Detection (GC-FID), based on common practices.

1. Sample Preparation

  • Standard Solutions: Prepare a stock solution of high-purity beta-Copaene in an appropriate volatile solvent (e.g., hexane, methanol). Dilute to create calibration standards covering the intended range (e.g., from LOQ to 150% of the target concentration).
  • Test Samples: Extract and prepare sample solutions according to the sample matrix. Ensure the solvent is compatible with the GC system and column.

2. Instrumental Conditions (Example)

  • GC Model: Any standard GC with FID and split/splitless injector
  • Column: Fused silica capillary column, 30m x 0.25mm i.d. x 0.25µm film thickness
  • Stationary Phase: (5%-Phenyl)-methylpolysiloxane (e.g., DB-5, HP-5, or equivalent)
  • Carrier Gas: Helium, constant flow 1.0 mL/min
  • Injector Temperature: 250°C, split mode (split ratio e.g., 10:1)
  • Detector Temperature (FID): 280°C
  • Oven Program: Initial 60°C (hold 2 min), ramp at 3°C/min to 246°C (hold 5 min). Adjust based on sample complexity.
  • Injection Volume: 1.0 µL

3. System Suitability Testing Prior to each validation run and sample analysis, perform system suitability. Criteria may include:

  • Retention Time Stability: RSD of retention time for beta-Copaene should be < 1%.
  • Theoretical Plates: A minimum number for the beta-Copaene peak (e.g., >10,000).
  • Tailing Factor: Within a specified range (e.g., 0.8 - 1.5).
  • Signal-to-Noise: For the LOQ standard, S/N should be > 10.

Experimental Workflow Visualization

The following diagram outlines the logical workflow for developing and validating the analytical method, from definition to final report.

Start Define Method Intended Use Dev Method Development (GC Condition Optimization) Start->Dev Val Method Validation Dev->Val Specificity Specificity/Selectivity Val->Specificity Linearity Linearity & Range Val->Linearity Precision Precision Val->Precision Accuracy Accuracy Val->Accuracy LODLOQ LOD & LOQ Val->LODLOQ Robustness Robustness Val->Robustness SST System Suitability Testing Specificity->SST Linearity->SST Precision->SST Accuracy->SST LODLOQ->SST Robustness->SST Report Compile Validation Report SST->Report

Important Considerations & Next Steps

  • Method Development First: The provided GC conditions and retention indices are a starting point. You must fully develop and optimize the method for your specific instrument, column, and sample matrix before initiating the formal validation [3].
  • Stability: The stability of both the standard and sample solutions of beta-Copaene should be investigated as part of robustness or as a separate study.
  • Reference Standards: Use a certified reference material for beta-Copaene for the highest accuracy, especially when establishing the calibration curve.
  • Guidance Documents: The definitive source for validation requirements is the ICH Q2(R2) guideline: Validation of Analytical Procedures: Text and Methodology. Consult the current version for definitive definitions and expectations [3].

The data and framework provided should serve as a solid foundation for establishing your own validated method for beta-Copaene quantification.

References

preparative chromatography for beta-Copaene isolation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of β-Copaene

Before designing a purification protocol, understanding the basic properties of your target compound is essential. The data below for β-Copaene is compiled from the NIST Chemistry WebBook [1].

Property Value
Chemical Formula C15H24
Molecular Weight 204.35 g/mol
CAS Registry Number 18252-44-3
IUPAC Name (1R,2S,6S,7S,8S)-8-Isopropyl-1-methyl-3-methylenetricyclo[4.4.0.0²,⁷]decane (rel-)

The following table lists its Kovats Retention Index (RI) values on non-polar GC columns. This data is crucial for transferring an analytical method to a preparative scale, as it helps identify the compound and anticipate its elution behavior [1].

Column Type Active Phase Retention Index (RI) Temperature Program
Capillary DB-5 1428 40°C (2 min) to 210°C at 2°C/min
Capillary DB-5 1430 60°C to 246°C at 3°C/min
Capillary HP-5MS 1428 50°C (10 min) to 250°C at 3°C/min
Capillary DB-1 1437 60°C (3 min) to 220°C at 3°C/min
Packed SE-30 1422.5 Isothermal at 130°C

Core Principles of Preparative Chromatography

Preparative Liquid Chromatography (Prep-LC) is used when high-purity isolation is needed beyond what gravitational columns or flash chromatography can achieve [2]. The core difference from analytical HPLC is objective: analytical HPLC is for detection and quantification, while Prep-LC is for the isolation and purification of individual components from a mixture on a milligram-to-gram scale [3].

Key considerations for developing a preparative method include [2]:

  • Objective: High-purity recovery of the target compound in sufficient quantity.
  • Scalability: Methods are first developed on analytical or semi-preparatory columns and then scaled up to larger DAC (Dynamic Axial Compression) columns for gram-to-kilogram scale purification.
  • Throughput: The aim is to achieve higher throughput in minimal time with minimal solvent consumption.

Proposed Workflow for β-Copaene Isolation

Based on the general principles, here is a proposed workflow for isolating β-Copaene. This assumes you are starting with a natural extract or a synthetic mixture.

Start Start: Crude Extract Containing β-Copaene A1 Analytical Profiling Start->A1 A2 GC-MS/FID Analysis A1->A2 A3 Identify β-Copaene Peak (Use RI from Table) A2->A3 B1 Method Scaling A3->B1 B2 Transfer to Prep System B1->B2 B3 Optimize Loading & Gradient B2->B3 C1 Isolation & Collection B3->C1 C2 Run Prep GC/LC C1->C2 C3 Collect β-Copaene Fraction C2->C3 D1 Post-Processing C3->D1 D2 Remove Solvent D1->D2 D3 Assay Purity (GC/HPLC) D2->D3 End Pure β-Copaene D3->End

Phase 1: Analytical Method Development & Profiling

This foundational phase confirms the presence of β-Copaene in your mixture.

  • Analyze Crude Mixture: Use Gas Chromatography with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID). A DB-5 or equivalent non-polar column is a suitable starting point [1].
  • Identify β-Copaene: Compare the retention time of the suspected peak in your sample to the Kovats Retention Index (RI) values in the table above. Confirm the identity with mass spectrometry (MS).
  • Establish Baseline Separation: The goal is to optimize the temperature program to achieve baseline separation of the β-Copaene peak from neighboring compounds. This optimized method is the blueprint for the preparative run.
Phase 2: Scaling to Preparative Scale

This involves transferring the analytical method to a system capable of isolating larger quantities.

  • System Selection: For a volatile compound like β-Copaene, Preparative Gas Chromatography (Prep GC) is often the most direct technique. Alternatively, High-Performance Liquid Chromatography (HPLC) can be used, moving from an analytical column (e.g., 4.6 mm diameter) to a semi-preparative (e.g., 10-25 mm diameter) or preparative column [4].
  • Method Transfer: The core parameters (stationary phase, temperature or solvent gradient) remain consistent. The key is to scale the sample load appropriately to the column size without overloading and losing resolution.
  • Load Optimization: Gradually increase the injection volume or sample concentration until the separation is just maintained. This maximizes throughput while ensuring purity [5].
Phase 3: Isolation, Collection & Purity Assessment

This is the execution phase where the pure compound is collected.

  • Run and Collect: Once the scaled method is stable, run the preparative system and use an automated fraction collector to trap the eluting β-Copaene peak.
  • Post-Processing: The collected fraction will be in a solvent. Use gentle techniques like rotary evaporation or a nitrogen blow-down system to remove the solvent and recover the isolated β-Copaene [2].
  • Purity Verification: Re-inject a small amount of the isolated product into your original analytical GC or HPLC method. This confirms the identity and assesses the final purity [6].

Optimization & Troubleshooting Strategies

Method development is an iterative process. Consider these points for optimization:

  • Detector Selection: For Prep GC, an FID is standard. If using Prep HPLC, a UV/Vis detector is common, though the weak UV absorption of terpenes may require a refractive index (RID) or evaporative light scattering (ELSD) detector [2].
  • Gradient Elution: In liquid chromatography, a steep continuous gradient can sometimes offer better results and higher recovery yields than isocratic elution, especially when injecting large volumes of a dilute sample [5].
  • Solvent Considerations: If using HPLC, ensure the sample is dissolved in a solvent with weak elution strength compared to the initial mobile phase to promote "on-column enrichment," which can sharpen the bands and improve separation [5].
  • Temperature Control: Maintaining a consistent column temperature is critical for reproducible retention times in both GC and HPLC [4].

I hope this structured overview provides a solid foundation for your application notes. Should you obtain a specific protocol for β-Copaene from specialized literature or commercial sources, you can use this framework to detail and validate it.


References

β-Copaene Antimicrobial Activity: Application Notes & Testing Protocols

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction β-Copaene is a sesquiterpene found in various plants and essential oils. It is frequently identified as a constituent of complex essential oils (EOs) with demonstrated antimicrobial properties [1] [2]. These notes provide a standardized framework for extracting, quantifying, and evaluating the antimicrobial activity of β-Copaene, either as a purified compound or within a complex essential oil.

2. Experimental Protocols for Antimicrobial Activity Testing

2.1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination The broth microdilution method is the standard for quantitative antimicrobial susceptibility testing, determining the lowest concentration that inhibits visible microbial growth [1] [3].

  • Principle: Serial dilutions of the test agent are incubated with a standardized microbial inoculum in a liquid growth medium. The MIC is the lowest concentration with no visible growth.
  • Materials:
    • Test Substance: β-Copaene standard or essential oil containing β-Copaene.
    • Solvent: Dimethyl sulfoxide (DMSO) or ethanol (final concentration ≤4% v/v) [1].
    • Microbial Strains: Target pathogens (e.g., Gram-positive bacteria: Staphylococcus aureus; Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa; Fungi: Candida albicans) [4] [2].
    • Growth Media: Tryptic Soy Broth (TSB) for aerobic bacteria; Schaedler broth for anaerobic bacteria, supplemented with hemin and vitamin K1 [1].
    • Equipment: 96-well microplates, multichannel pipettes, anaerobic chamber (for anaerobic strains), incubator.
  • Procedure:
    • Sample Preparation: Dissolve the test substance in DMSO to create a stock solution (e.g., 8000 µg/mL) [1].
    • Microplate Setup: Perform twofold serial dilutions of the stock solution in the appropriate broth across the 96-well plate. Concentrations typically range from 400 µg/mL to 12.5 µg/mL [1].
    • Inoculum Preparation: Adjust microbial suspensions to a concentration of 5 × 10⁵ Colony Forming Units (CFU) per mL [1].
    • Inoculation: Add the standardized inoculum to all test wells.
    • Controls: Include sterility control (broth only), negative control (broth with solvent), positive control (inoculum without test substance), and quality control (reference antimicrobial agent like chlorhexidine) [1].
    • Incubation: Seal plates and incubate under appropriate conditions (aerobes: 37°C for 24h; anaerobes: 37°C for 48-72h in an anaerobic atmosphere) [1].
    • Viability Indicator: Add resazurin solution (0.01%) to wells. A color change from blue to pink indicates microbial growth [1].
    • MIC Determination: The MIC is the lowest test concentration that prevents both visible growth and resazurin color change.

2.2. Chemical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS analysis is essential for verifying the presence and relative concentration of β-Copaene in test samples [1] [2].

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer [1].
  • Column: DB-5 capillary column (5% phenyl, 95% polydimethylsiloxane, 30 m × 0.25 mm × 0.25 µm film thickness) [1].
  • Carrier Gas: Helium at 1.0 mL/min flow rate [1].
  • Temperature Program: Oven temperature from 60°C to 240°C at a ramp rate of 3°C/min [1].
  • Injection: 1.0 µL of sample solution in split mode (ratio 1:20) [1].
  • Detection: Electron impact energy at 70 eV; mass fragments collected from 40 to 650 m/z [1].
  • Compound Identification: Identify β-Copaene by comparing its mass spectrum and calculated Retention Index (RI) with those in standard libraries (Wiley, NIST) and literature values [1].

3. Data Presentation and Analysis

Table 1: Experimental Parameters for Broth Microdilution Assay

Parameter Specification Reference / Rationale
Inoculum Density 5 × 10⁵ CFU/mL Standardized by NCCLS/CLSI guidelines [1]
Solvent Control DMSO (≤4% v/v) Common solvent; higher concentrations may be toxic [1]
Incubation Time 24h (aerobes); 48-72h (anaerobes) Ensures sufficient growth for most pathogens [1]
Viability Indicator Resazurin (0.01%) Colorimetric change indicates metabolic activity [1]
Positive Control Chlorhexidine Validates assay performance with a known antimicrobial [1]

Table 2: Exemplary Antimicrobial Data of Essential Oils Containing β-Copaene

Essential Oil Source Major Compounds Test Microorganisms MIC Value Reference
Kielmeyera coriacea (Inner Bark) α-Copaene (14.9%) Prevotella nigrescens 50 µg/mL [1]
Origanum vulgare subsp. hirtum Carvacrol, Thymol Salmonella Enteritidis, E. coli Strong activity (specific MIC not listed) [2]
Piper amalago (Not β-Copaene specified) Staphylococcus aureus High activity [5]

4. Proposed Mechanism of Action and Experimental Workflow While the specific mechanism of β-Copaene is not fully elucidated, sesquiterpenes commonly disrupt microbial cell membranes. The following diagram outlines the proposed mechanism and the integrated experimental workflow.

G cluster_workflow Experimental Workflow cluster_mechanism Proposed Mechanism of Action EO Essential Oil/Compound GCMS GC-MS Analysis EO->GCMS Stock Stock Solution Prep GCMS->Stock Microdilution Broth Microdilution Stock->Microdilution Incubation Incubation & Staining Microdilution->Incubation MIC MIC Determination Incubation->MIC Data Data Analysis MIC->Data BetaCopaene β-Copaene Data->BetaCopaene Membrane Accumulation in Microbial Cell Membrane BetaCopaene->Membrane Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Cellular Components Disruption->Leakage Effect Cell Death Leakage->Effect

5. Discussion and Conclusion These protocols provide a standardized approach for evaluating the antimicrobial potential of β-Copaene. Researchers should note that the activity of a single compound like β-Copaene may be modulated by synergistic or antagonistic interactions with other compounds in a whole essential oil [2]. Future work should include testing purified β-Copaene against a wider panel of clinically relevant pathogens, including multi-drug resistant strains, and further investigating its mechanism of action through assays like time-kill kinetics and membrane integrity studies.

6. References

  • Composition, Antimicrobial, Anti-inflammatory, and Neuroprotective Activities of Volatile Oils from Cryptomeria japonica Solid Wood Boards. (2025). Int J Mol Sci, 26(6), 2400. [4]
  • Chemical Constituents and Evaluation of Antimicrobial and Cytotoxic Activities of Kielmeyera coriacea Mart. & Zucc. Essential Oils. (2015). [1]
  • Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents. (2023). Antibiotics, 12(12), 1700. [3]
  • Essential Oils from Wild Albanian Lamiaceae: GC-MS Profiling and Potential as Natural Food Preservatives. (2025). Molecules, 30(16), 3329. [2]
  • Discovering the Bioactive and Antibacterial Potential of Essential Oils from Aromatic Plants of Northeastern Peru. (2025). Molecules, 30(21), 4236. [5]

References

Comprehensive Application Notes and Protocols: Beta-Copaene Cytotoxicity Assessment Using MTT Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Beta-Copaene and Its Research Significance

Beta-Copaene is a tricyclic sesquiterpene naturally occurring in various medicinal plants, including species from the Copaifera genus, Myrcia splendens, and other members of the Meliaceae family. This compound has attracted significant research interest due to its potential bioactivities, particularly its cytotoxic effects against cancer cells. The MTT assay serves as a cornerstone methodology in cytotoxicity evaluation, providing a reliable, quantitative measure of cell viability and metabolic activity following therapeutic treatment. These application notes present optimized protocols for assessing beta-Copaene cytotoxicity using the MTT assay, incorporating current scientific evidence and technical considerations specifically relevant to this sesquiterpene compound.

The growing importance of beta-Copaene in pharmacological research stems from its dual characteristics as both a potential therapeutic agent and a common constituent of traditional medicinal preparations. Recent studies have indicated that beta-Copaene and related sesquiterpenoids exhibit selective cytotoxicity against various cancer cell lines while demonstrating antioxidant properties at specific concentrations. This concentration-dependent duality makes rigorous cytotoxicity assessment essential for establishing therapeutic windows and understanding its mechanism of action. The protocols outlined herein are designed specifically for researchers and drug development professionals requiring standardized, reproducible methods for evaluating beta-Copaene's biological effects.

Chemical Properties and Natural Occurrence of Beta-Copaene

Beta-Copaene (chemical formula: C₁₅H₂₄; CAS: 3856-25-5) is a tricyclic sesquiterpene characterized by a complex ring structure derived from three isoprene units. As a sesquiterpenoid, it belongs to a class of natural products with diverse industrial and therapeutic properties. The compound typically presents as a volatile oil component, contributing to the aromatic qualities of many medicinal plants. Its molecular weight is 204.35 g/mol, and it is generally soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and other lipid carriers, a characteristic that must be considered when preparing stock solutions for biological assays [1].

This sesquiterpene is widely distributed throughout the plant kingdom, with significant concentrations found in various traditional medicinal species:

  • Copaifera species: Copaiba oleoresin contains beta-Copaene as a principal sesquiterpene alongside other compounds such as beta-caryophyllene and alpha-humulene [2]
  • Meliaceae family: Plants in this family, including Cedrela toona, have been identified as rich sources of beta-Copaene, where it functions as a major hydrocarbon sesquiterpenoid [3]
  • Myrcia splendens: Recent phytochemical analysis has identified beta-Copaene as a constituent of the essential oil from this species, which has demonstrated cytotoxic activity against cancer cell lines [4]
  • Ferula gummosa: While beta-pinene is the major component, this medicinal plant contains various sesquiterpenes structurally related to beta-Copaene [5]

Table 1: Natural Sources of Beta-Copaene and Related Sesquiterpenes

Plant Source Family Plant Part Reported Bioactivities
Copaifera spp. Fabaceae Oleoresin Anti-inflammatory, antimicrobial, cytotoxic [2]
Cedrela toona Meliaceae Timber Traditional medicine applications [3]
Myrcia splendens Myrtaceae Leaves Cytotoxic against lung cancer cells [4]
Ferula gummosa Apiaceae Essential oil Anticancer effects on melanoma and breast cancer cells [5]

Fundamental Principles of the MTT Cytotoxicity Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of cell viability and proliferation. The assay principle centers on the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. These enzymes are particularly active in the mitochondrial respiratory chain, and their activity correlates directly with cell viability and metabolic competence. The intensity of the purple color formed is quantitatively measurable spectrophotometrically, typically at wavelengths between 570-590 nm, with background correction at 630-650 nm [6].

The reduction reaction occurs primarily in metabolically active cells with intact mitochondrial membranes, making the assay particularly sensitive to changes in cellular health following experimental treatments. The formazan product is insoluble in aqueous solutions but can be dissolved using organic solvents such as dimethyl sulfoxide (DMSO), isopropanol, or specialized solubilization solutions. The resulting colored solution exhibits an absorbance directly proportional to the number of viable cells in the culture, allowing for the calculation of percentage viability and determination of inhibitory concentrations (IC₅₀ values) for test compounds like beta-Copaene [1] [6].

Table 2: Comparison of Viability Assays for Cytotoxicity Assessment

Assay Type Detection Principle Advantages Limitations
MTT Reduction to formazan by mitochondrial enzymes Well-established, reproducible, cost-effective Requires solubilization step, endpoint measurement only [6]
XTT/MTS Reduction to water-soluble formazan No solubilization step, more convenient May be less sensitive than MTT in some cell types [6]
Resazurin Fluorescence/absorbance change by metabolic activity Allows kinetic measurements, non-toxic Potential interference with test compounds [6]
LDH Release Measures enzyme release from damaged cells Quantifies cytotoxicity directly, no cell processing Cannot distinguish between apoptosis and necrosis [1]

When assessing the cytotoxicity of beta-Copaene, researchers should consider that this sesquiterpene may influence mitochondrial function as part of its potential mechanism of action. The MTT assay is particularly appropriate for such compounds because it directly measures mitochondrial reductase activity, which may be affected earlier or more profoundly than other viability indicators. However, this sensitivity also necessitates complementary assays to confirm specific cytotoxic mechanisms and rule out artificial results caused by direct chemical interactions between beta-Copaene and the MTT reagent [1] [6].

Experimental Design and Optimization for Beta-Copaene

Cell Line Selection and Culture Conditions

Appropriate cell line selection is critical for meaningful cytotoxicity assessment of beta-Copaene. Based on current literature, several cell models have demonstrated sensitivity to sesquiterpene compounds:

  • Cancer cell lines: A-375 (melanoma), MDA-MB-231 (breast adenocarcinoma), A549 (lung carcinoma), and SCC-55 (oral squamous cell carcinoma) have shown sensitivity to sesquiterpene-rich extracts and isolated compounds [5] [4] [7]
  • Normal cell lines: For comparison and selectivity assessment, human lymphocyte cultures, HS-129 (normal oral squamous epithelial cells), or other non-transformed cell lines should be included [1] [7]
  • Lymphocyte cultures: Human peripheral blood lymphocytes from healthy donors can be used to evaluate genotoxic and antigenotoxic effects, as demonstrated in copaene studies [1]

Cells should be maintained in appropriate culture media (DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ atmosphere. For cytotoxicity assays, cells should be harvested during logarithmic growth phase and seeded at optimal densities to ensure exponential growth throughout the experiment without reaching confluence [1] [4] [7].

Beta-Copaene Preparation and Dosing Considerations

Beta-Copaene is typically prepared as a stock solution in ethanol, DMSO, or other suitable organic solvents, with final solvent concentrations not exceeding 0.1-0.5% to avoid solvent-induced cytotoxicity. Based on studies with copaene and related sesquiterpenes, a concentration range of 0-400 mg/L (approximately 0-2 mM) is recommended for initial screening, with more focused testing around anticipated effective concentrations based on literature values [1].

Dosing strategy should include multiple data points with appropriate replication:

  • Negative controls: Culture medium with equivalent solvent concentration but no test compound
  • Positive controls: Established cytotoxic agents such as mitomycin C (for genotoxicity), hydrogen peroxide (for oxidative stress), or doxorubicin (for general cytotoxicity) [1] [4]
  • Beta-Copaene concentrations: Based on published research, concentrations of 10, 25, 50, 100, 200, and 400 mg/L provide a comprehensive dose-response relationship [1]
  • Treatment duration: 24-72 hours, with 24 hours suitable for initial screening and longer incubations for detecting delayed effects
MTT Assay Optimization Parameters

Several critical parameters require optimization for reliable beta-Copaene cytotoxicity assessment:

  • Cell seeding density: 1×10⁴ to 5×10⁴ cells/well in 96-well plates, optimized for specific cell lines to prevent overgrowth during the assay period [4] [6]
  • MTT concentration and incubation: 0.5-1 mg/mL MTT in serum-free media, incubated for 3-4 hours at 37°C [6]
  • Solubilization solution: Acidic isopropanol (0.1% NP-40 in 4 mM HCl-isopropanol) or DMSO effectively dissolves formazan crystals [6]
  • Absorbance measurement: 570 nm with 630-650 nm reference wavelength to correct for background interference [6]

Detailed MTT Assay Protocol for Beta-Copaene Cytotoxicity

Reagent Preparation
  • Beta-Copaene stock solution: Dissolve beta-Copaene in DMSO or ethanol to prepare a 100 mg/mL stock solution. Filter sterilize using a 0.22 μm syringe filter and store at -20°C in aliquots. Avoid repeated freeze-thaw cycles [1].
  • Working concentrations: Prepare serial dilutions in serum-free culture medium immediately before use to achieve final concentrations of 10, 25, 50, 100, 200, and 400 mg/L. Ensure solvent concentration remains constant across all treatments (<0.5%) [1].
  • MTT solution: Dissolve MTT in PBS at 5 mg/mL. Filter sterilize and protect from light. Store at -20°C for up to 6 months. Avoid extended storage at 4°C [6].
  • MTT solubilization solution: Prepare 4 mM HCl containing 0.1% NP-40 in isopropanol. Alternatively, DMSO can be used alone. Warm to room temperature before use [6].
Cell Seeding and Treatment
  • Harvest and count cells during logarithmic growth phase using standard trypsinization procedure.
  • Prepare cell suspension in complete culture medium at density optimized for specific cell line (typically 1-5×10⁴ cells/mL).
  • Seed 96-well plates with 100 μL cell suspension per well (1,000-5,000 cells/well depending on growth rate). Include background control wells (media only, no cells) and vehicle control wells (cells with solvent only) [6].
  • Incubate plates for 24 hours at 37°C, 5% CO₂ to allow cell attachment and recovery.
  • After attachment, carefully aspirate media and replace with 100 μL fresh media containing appropriate concentrations of beta-Copaene or controls. Include at least six replicates per condition.
  • Incubate treated cells for desired exposure period (24-72 hours) under standard culture conditions.
MTT Assay Procedure
  • Following treatment, prepare MTT solution in serum-free medium at 1 mg/mL final concentration.
  • Carefully remove treatment media without disturbing adherent cell layer.
  • Add 100 μL MTT solution to each well, including background control wells.
  • Incubate plates for 3-4 hours at 37°C, protected from light.
  • After incubation, carefully remove MTT solution without disturbing formed formazan crystals.
  • Add 150 μL solubilization solution to each well.
  • Wrap plates in foil and shake gently on orbital shaker for 15 minutes to completely dissolve formazan crystals. If necessary, pipette up and down to ensure complete dissolution.
  • Measure absorbance at 570 nm with reference wavelength of 630-650 nm within 1 hour after solubilization.

MTT_workflow MTT Assay Workflow for Beta-Copaene Cytotoxicity cluster_prep Preparation Steps start Cell Seeding & Attachment (24 hours) treatment Beta-Copaene Treatment (24-72 hours) start->treatment mtt_add MTT Solution Addition (3-4 hours incubation) treatment->mtt_add solubilize Formazan Solubilization (15 minutes shaking) mtt_add->solubilize measure Absorbance Measurement 570 nm with 630 nm reference solubilize->measure analyze Data Analysis IC50 Calculation measure->analyze cell_prep Cell Culture & Seeding Optimize cell density reagent_prep Reagent Preparation Beta-Copaene stocks, MTT solution control_prep Control Setup Vehicle, positive, background controls

Data Analysis and Interpretation

Calculation of Cell Viability and IC₅₀
  • Calculate average absorbance for each treatment condition from replicate wells.

  • Subtract background absorbance (mean of media-only wells) from all sample readings.

  • Calculate percentage viability using the formula:

    % Viability = (Absorbance of treated sample / Absorbance of vehicle control) × 100

  • Generate dose-response curves by plotting percentage viability against beta-Copaene concentration (log scale).

  • Determine IC₅₀ values using nonlinear regression analysis (sigmoidal dose-response curve fitting) in appropriate statistical software [1] [6].

Statistical Analysis and Quality Control
  • Data reproducibility: Perform at least three independent experiments with multiple replicates (typically n=6 per condition) [1] [4]
  • Statistical significance: Analyze using one-way ANOVA with post-hoc tests (e.g., Tukey's test) with p<0.05 considered statistically significant
  • Quality control criteria: Coefficient of variation (CV) for replicate wells should be <15%; positive control compounds should demonstrate expected cytotoxicity
  • Additional endpoints: Complement MTT data with other assays such as LDH release for membrane integrity, clonogenic assays for long-term effects, and morphological assessment for apoptosis/necrosis evaluation [1] [4]

Table 3: Troubleshooting Common Issues in Beta-Copaene MTT Assays

Problem Potential Causes Solutions
High background absorbance Serum interference, precipitate formation, insufficient washing Use serum-free media during MTT incubation, ensure complete solubilization, include proper background controls [6]
Low formazan production Low cell density, insufficient MTT incubation, compromised MTT solution Optimize cell seeding density, extend MTT incubation time (up to 4 hours), prepare fresh MTT solution [6]
High variability between replicates Inconsistent cell seeding, uneven solubilization, edge effects in plate Ensure homogeneous cell suspension, complete solubilization with shaking, avoid using edge wells or account for evaporation [6]
Abnormal dose-response Beta-Copaene precipitation, solvent toxicity, chemical interference with MTT Verify solubility at highest concentration, ensure solvent controls are appropriate, consider alternative viability assays for confirmation [1]

Research Evidence on Beta-Copaene Cytotoxicity and Mechanisms

Current scientific literature provides valuable insights into the cytotoxic potential of beta-Copaene and related sesquiterpenes. While studies specifically focused on isolated beta-Copaene are limited, evidence from copaene research and sesquiterpene-rich extracts suggests several important biological effects:

  • Concentration-dependent cytotoxicity: In human lymphocyte cultures, copaene significantly reduced cell proliferation only at higher concentrations (200 and 400 mg/L), while lower concentrations (10-100 mg/L) showed minimal effects on viability [1]
  • Antigenotoxic properties: Copaene demonstrated no significant increase in sister chromatid exchange (SCE) or micronucleus (MN) frequencies compared to controls, suggesting absence of genotoxic effects [1]
  • Antioxidant capacity: At concentrations of 50 and 100 mg/L, copaene increased total antioxidant capacity (TAC) in human lymphocyte cultures, indicating potential cytoprotective effects at moderate concentrations [1]
  • Selective cytotoxicity: Essential oils containing beta-Copaene and related sesquiterpenes have shown selective cytotoxicity against cancer cells compared to normal cells, with reported IC₅₀ values below 20 μg/mL for some tumor cell lines [4]

The mechanistic basis for beta-Copaene cytotoxicity may involve several pathways identified for related sesquiterpenes:

  • Apoptosis induction: Sesquiterpene-rich essential oils have been shown to increase Bax/Bcl-2 ratio, activating caspase cascades and promoting apoptotic cell death [5]
  • Cell migration inhibition: Treatment with sesquiterpene-containing oils reduced migratory capacity of A549 lung cancer cells in wound healing assays [4]
  • Clonogenic suppression: Sesquiterpene treatments demonstrated dose-dependent reduction in colony formation, indicating impaired long-term proliferative capacity [4]
  • Oxidative stress modulation: The compound's effects on total oxidative status (TOS) and total antioxidant capacity (TAC) suggest involvement in redox homeostasis [1]

mechanisms Proposed Mechanisms of Beta-Copaene Cytotoxicity cluster_cellular Cellular Effects cluster_molecular Molecular Pathways cluster_evidence Experimental Evidence beta_copaene Beta-Copaene Treatment mitochondrial Mitochondrial Dysfunction beta_copaene->mitochondrial oxidative Oxidative Stress Modulation beta_copaene->oxidative membrane Membrane Integrity Disruption beta_copaene->membrane apoptosis Apoptosis Induction (Bax/Bcl-2 Ratio ↑) mitochondrial->apoptosis oxidative->apoptosis antioxidant Antioxidant Capacity ↑ (at low concentrations) oxidative->antioxidant membrane->apoptosis mtt_reduction MTT Reduction ↓ (Metabolic Activity) apoptosis->mtt_reduction ldh_release LDH Release ↑ (Membrane Damage) apoptosis->ldh_release clonogenic Clonogenic Potential ↓ apoptosis->clonogenic proliferation Proliferation Signaling Inhibition migration Migration/Invasion Suppression

Conclusion and Research Applications

The MTT assay protocol presented here provides a standardized methodology for assessing beta-Copaene cytotoxicity across various cell models. The evidence to date suggests that beta-Copaene exhibits concentration-dependent effects, with potential therapeutic applications at specific concentrations. The dual nature of this compound—demonstrating both cytotoxic effects at higher concentrations and antioxidant properties at lower concentrations—warrants careful experimental design and interpretation.

For drug development professionals, these application notes highlight several key considerations:

  • Therapeutic window determination: Comprehensive dose-response studies are essential to identify concentrations that maximize efficacy while minimizing toxicity
  • Mechanistic studies: MTT assays should be complemented with additional techniques to elucidate specific mechanisms of action
  • Selectivity assessment: Comparison between cancerous and normal cell lines provides crucial information for therapeutic development
  • Standardization needs: While these protocols provide guidance, further method validation is needed specific to beta-Copaene and its derivatives

Future research directions should focus on isolated beta-Copaene studies rather than complex mixtures, in vivo validation of cytotoxicity observations, combination therapy approaches with conventional chemotherapeutic agents, and structure-activity relationship studies to identify more potent analogs. The growing body of evidence supporting the bioactivities of sesquiterpenes like beta-Copaene highlights their potential as valuable compounds in drug discovery and development pipelines.

References

resolving beta-Copaene co-elution in GC analysis

Author: Smolecule Technical Support Team. Date: February 2026

How to Detect Co-elution

Co-elution occurs when two or more compounds, such as beta-Copaene and another sesquiterpene, exit the chromatography column at the same time, making accurate identification and quantification impossible [1].

  • Visual Inspection of Chromatogram: Look for peak shoulders or obvious merging of two peaks. A shoulder is a sudden discontinuity on the side of a peak, which can be a key visual clue [1].
  • Using Detectors for Peak Purity: For a definitive check, use detectors that can analyze the peak's spectral purity.
    • Mass Spectrometry (MS): Take multiple spectra across the width of the peak. If the spectral profiles shift, it indicates the presence of multiple compounds [1] [2].
    • Diode Array Detector (DAD): This detector collects numerous UV spectra across the peak. If these spectra are not identical, the system can flag potential co-elution [1].

Troubleshooting Guide for Resolution

To fix co-elution, you need to improve the chromatographic resolution by adjusting one of three fundamental parameters. The table below outlines the symptoms, suspected issues, and solutions.

Symptom Suspected Issue Corrective Action
Peaks are poorly retained (elute too early) Low Capacity Factor (k') Weaken mobile phase; increase interaction with stationary phase [1].
Peaks are broad Low Efficiency (N) Trim column inlet; replace with new/higher-efficiency column [3] [1].
Good k' and N, but peaks still overlap Poor Selectivity (α) Change column chemistry (stationary phase polarity); modify mobile phase [1].

This troubleshooting logic is summarized in the following workflow:

Start Start: Suspected Co-elution Detect Detect via MS/DAD or peak shoulder Start->Detect CheckK Check Capacity Factor (k') Detect->CheckK LowK Low k' (k' < 1) CheckK->LowK Yes CheckN Check Efficiency (N) CheckK->CheckN No FixK Weaken mobile phase ↑ retention time LowK->FixK FixK->CheckN LowN Low N (broad peaks) CheckN->LowN Yes CheckAlpha Check Selectivity (α) CheckN->CheckAlpha No FixN Trim column inlet or replace column LowN->FixN FixN->CheckAlpha LowAlpha Poor α (α ≈ 1.0) CheckAlpha->LowAlpha Yes FixAlpha Change column chemistry or mobile phase LowAlpha->FixAlpha

Detailed Experimental Protocols

Basic GC-MS Method for Sesquiterpenes

Here is a validated GC method for analyzing sesquiterpenes like α-copaene and β-caryophyllene, which can be adapted for beta-Copaene [4]:

  • Sample Preparation: Dissolve 100 µL of essential oil or extract in 20 mL of hexanes containing a 3.0 mM internal standard (e.g., 1,2,4,5-tetramethylbenzene).
  • Injection: 1 µL, using a split or splitless mode as required.
  • GC Conditions:
    • Column: Fused-silica capillary HP-5 (or equivalent), 5% phenyl-methylsiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.
    • Carrier Gas: Helium, constant flow mode (e.g., 1.0 mL/min).
    • Oven Program: Start at a lower temperature (e.g., 60°C), then ramp at 3-5°C/min to a final temperature of 280-300°C, based on analyte volatility.
  • Detection: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Advanced Technique: GC×GC-HR-TOFMS for Complex Mixtures

For samples with severe co-elution, comprehensive two-dimensional GC (GC×GC) is highly effective. It separates compounds by volatility on the first column and by polarity on the second, greatly reducing co-elution [5] [2].

  • Instrumentation: GC×GC system coupled to a High-Resolution Time-of-Flight Mass Spectrometer (HR-TOFMS).
  • Column Setup:
    • 1st Dimension: DB-XLB (or equivalent non-polar column), 15 m x 0.25 mm, 0.25 µm film.
    • 2nd Dimension: BPX-50 (or equivalent mid-polar column), 1 m x 0.1 mm, 0.1 µm film.
  • Thermal Modulation: Uses a cryogenic or thermal modulator to trap and re-inject effluents from the first column onto the second.
  • Oven Program: From 50°C to 230°C at 2.0°C/min [5].
  • Data Processing: Use specialized software (e.g., GC Image) to handle the complex data and identify components by comparing mass spectra with libraries (e.g., NIST) [5].

Key Considerations for Successful Analysis

  • Sample Preparation: For volatile analysis, Headspace-SPME (HS-SPME) is an excellent technique. Optimization of factors like sample amount (e.g., 1.85-3.0 g), extraction temperature (~55°C to avoid degradation), and stirring speed (e.g., 250 rpm) is critical for efficient extraction [6].
  • System Maintenance: Regularly trim the GC column inlet (e.g., 5-10 cm) to remove degraded stationary phase and active sites that can cause peak tailing. Always update the instrument's method with the new column length after trimming [7] [3].
  • Carrier Gas Flow: Ensure carrier gas flow is stable. Small leaks, a damaged septum, or incorrect instrument settings can cause retention time shifts, complicating peak identification [7] [3].

References

optimizing beta-Copaene yield in fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Microbial Production System for β-Copaene

The most efficient and selective method for β-copaene production uses a heterologous system in E. coli. Key components of this system are outlined in the table below.

| System Component | Description | Key Genes/Enzymes | | :--- | :--- | :--- | | Host Organism | Escherichia coli (engineered strain) | - | | Heterologous Enzyme | Sesquiterpene synthase from Coniophora puteana (Basidiomycota fungus) | Copu2 [1] | | Precursor Supply Pathway | Native Methylerythritol Phosphate (MEP) pathway in E. coli | - | | Pathway Engineering | Overexpression of bottleneck enzymes to enhance precursor (FPP) supply | DXS (1-deoxy-D-xylulose-5-phosphate synthase), Idi (Isopentenyl-diphosphate delta isomerase) [1] | | Reported Performance | Titer: 215 mg/L; Product Selectivity: ~62% β-copaene of total sesquiterpenes [1] |

The following diagram illustrates the engineered metabolic pathway in E. coli for β-copaene production.

beta_copaene_pathway MEP_pathway MEP Pathway (Pyruvate & G3P) IPP Isopentenyl pyrophosphate (IPP) MEP_pathway->IPP DMAPP Dimethylallyl pyrophosphate (DMAPP) IPP->DMAPP Idi FPP Farnesyl pyrophosphate (FPP) (Sesquiterpene Precursor) IPP->FPP DMAPP->FPP Beta_Copaene β-Copaene FPP->Beta_Copaene Copu2 DXS Overexpressed Enzyme: DXS DXS->MEP_pathway Enhances Flux Idi Overexpressed Enzyme: Idi Idi->IPP Catalyzes Copu2 Heterologous Enzyme: Copu2 (STPS) Copu2->FPP Cyclizes

Experimental Protocol: β-Copaene Production in E. coli

This protocol is adapted from the study that achieved 215 mg/L β-copaene [1].

  • Strain Construction

    • Gene Cloning: Codon-optimize the coding sequence of the Copu2 gene (GenBank: XP_007771895.1) for expression in E. coli. Clone it into an appropriate expression vector (e.g., pET series).
    • Pathway Engineering: Co-express genes encoding the bottleneck enzymes DXS and Idi from the native MEP pathway. This can be done on the same plasmid or a compatible one, often in a single operon with a constitutive promoter [1].
    • Host Transformation: Transform the final plasmid(s) into an E. coli production strain such as HMS174(DE3).
  • Fermentation Conditions

    • Medium: Use a standard rich medium like LB or a defined mineral medium with glucose as a carbon source.
    • Temperature: Conduct the fermentation at 30°C to balance microbial growth and protein stability [1].
    • Induction: If using an inducible promoter (e.g., T7/lac), induce with IPTG when the culture reaches mid-log phase (OD600 ~0.6).
    • Agitation: Use reduced shaking speed (90 rpm) to minimize the loss of volatile terpenes [1].
    • Duration: Continue the fermentation for approximately 48 hours to allow for product accumulation.
  • Product Analysis

    • Extraction: Extract terpenes from the culture broth using a non-polar solvent like ethyl acetate or hexane.
    • Detection & Quantification: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS).
      • Identification: β-copaene elutes at a specific retention time (RT: ~14.3 min in the cited study) and shows a characteristic parent ion at 204 m/z and major daughter ions at 105 m/z and 161 m/z [1].
      • Quantification: Use GC with a flame ionization detector (GC-FID) and a calibrated standard to determine the concentration and product selectivity.

Troubleshooting Guide

Here are common problems and potential solutions to optimize your process.

Problem & Phenomenon Possible Root Cause Recommended Investigation & Solution

| Low Final Titer Good cell growth but low product yield. | (1) Precursor Limitation: Insufficient FPP supply. (2) Carbon Loss: Volatile product evaporation. | (1) Enhance Precursor Supply: Overexpress key MEP pathway genes (dxs, idi, ispDF) [1] [2]. (2) Process Optimization: Use baffled flasks, scale up volume, or implement in-situ product extraction. | | Poor Cell Growth Low biomass after induction or transformation. | (1) Metabolic Burden: Toxicity from heterologous expression or pathway intermediates. (2) Cytotoxic Intermediates: Accumulation of toxic MEP pathway intermediates. | (1) Use Inducible Promoter: Control expression timing to separate growth and production phases. (2) Balance Enzyme Levels: Fine-tune the expression of upstream pathway enzymes to prevent intermediate accumulation [2]. | | By-product Formation GC-MS shows multiple sesquiterpene peaks. | (2) Low Enzyme Specificity: Copu2 naturally produces minor side products. | (1) Verify Identity: Confirm the main product is β-copaene via MS fragmentation [1]. (2) Accept Inherent Selectivity: The reported 62% selectivity for β-copaene is the highest known; further improvement may require enzyme engineering [1]. |

Frequently Asked Questions (FAQs)

Q1: What is the advantage of using the fungal enzyme Copu2 over other sources? A1: The Copu2 sesquiterpene synthase from Coniophora puteana is highly selective for β-copaene, with a reported 62% product selectivity. This high specificity simplifies downstream purification and makes the process more economically attractive compared to less selective enzymes or plant extraction [1].

Q2: Why is the MEP pathway in E. coli preferred over introducing the mevalonate (MVA) pathway? A2: While the heterologous MVA pathway can be very effective, the native MEP pathway is more energetically balanced and offers a higher mass yield of product from glucose. It is a valid and powerful strategy to engineer the host's native MEP pathway, as demonstrated by high-yield production of other isoprenoids like β-carotene [2].

Q3: My production titer is low. What are the first parameters to check? A3: First, verify the key fermentation parameters:

  • Temperature: Ensure the post-induction temperature is ~30°C, not 37°C, for optimal terpene synthase activity and stability [1].
  • Carbon Source: Use glucose as a standard, reliable carbon source.
  • Induction Timing: Induce at the correct cell density (e.g., OD600 ~0.6). Then, check the integrity of the expression construct by sequencing and confirming protein expression via SDS-PAGE.

Q4: Are there alternative microbial hosts for β-copaene production? A4: While E. coli is the most documented host for this specific product, other robust microbes like Pseudomonas putida are emerging as promising industrial cell factories. P. putida has a versatile metabolism and high stress resistance, which can be advantageous for scaling up processes. However, specific data on β-copaene production in this host is not available in the current search results [3].

References

improving beta-Copaene extraction efficiency from plant material

Author: Smolecule Technical Support Team. Date: February 2026

Bioproduction vs. Traditional Extraction

For researchers, the most efficient method reported for obtaining β-Copaene is not traditional plant extraction, but rather heterologous production in engineered microbial systems like E. coli. A identified sesquiterpene synthase from the fungus Coniophora puteana (Copu2) demonstrated highly selective and efficient production of β-Copaene when expressed in E. coli [1].

The table below summarizes the performance of this bioproduction method.

Production Method Producing Organism/Enzyme Key Feature Reported Titer Product Selectivity
Heterologous Production E. coli with Copu2 STS from C. puteana Highly selective and efficient [1] 215 mg/L [1] 62% for β-Copaene [1]

Frequently Asked Questions

  • What is the basic chemical profile of β-Copaene?

    • Chemical Formula: C₁₅H₂₄ [2] [3]
    • Molar Mass: 204.36 g·mol⁻¹ [2] [3]
    • Boiling Point: ~124 °C at 15 mmHg [2]
  • Why is the selectivity of the Copu2 enzyme significant? The Copu2 sesquiterpene synthase produces β-Copaene with 62% selectivity, meaning it is the main product in the mixture. This high selectivity simplifies downstream purification processes, which is a major advantage for economic production [1].

Troubleshooting Guide

  • Challenge: Low Yield from Plant Material

    • Potential Cause: Inefficient release of β-Copaene from the plant matrix due to its tricyclic sesquiterpene structure and potential integration within complex plant tissues [4].
    • Recommendation: Investigate advanced pre-treatment methods before extraction. Techniques like microwave-assisted extraction or enzyme-assisted pre-treatment (e.g., using cellulases or pectinases) can help break down cell walls and improve the release of compounds [5] [4].
  • Challenge: Complex and Costly Purification

    • Potential Cause: Traditional extraction from plants often yields a complex mixture of terpenes, making the isolation of a specific compound like β-Copaene challenging [1].
    • Recommendation: Consider adopting a bioproduction platform. Using a dedicated microbial system with a highly selective enzyme like Copu2 can direct the metabolic flux almost exclusively towards β-Copaene, drastically reducing the number of by-products and simplifying purification [1].

Experimental Workflow for a Bioproduction Approach

The following diagram outlines the general workflow for producing β-Copaene using a heterologous system in E. coli, based on the successful protocol from the research [1].

G Start Start: Identify Gene A Clone Codon-Optimized Copu2 Gene into E. coli Start->A B Co-express MEP Pathway Enzymes (DXS, Idi) A->B C Ferment E. coli (30°C, 90 rpm, 48h) B->C D Extract and Analyze Products via GC-MS C->D End Obtain β-Copaene D->End

Key Experimental Details:

  • Enzyme: The sesquiterpene synthase Copu2 (XP_007771895.1) from Coniophora puteana was used [1].
  • Host Strain: E. coli HMS174 (DE3) [1].
  • Precursor Enhancement: The native MEP pathway in E. coli was enhanced by co-expressing bottleneck enzymes DXS (WP_099145004.1) and Idi (AAC32208.1) to ensure a sufficient supply of FPP, the precursor for sesquiterpene synthesis [1].
  • Fermentation Conditions: Cultures were grown for 48 hours at 30°C with reduced shaking (90 rpm) to accommodate the production of volatile compounds [1].
  • Analysis: Products were identified using Gas Chromatography-Mass Spectrometry (GC-MS), with the major product (retention time 14.3 min) confirmed as β-Copaene by comparing its mass fragmentation pattern (parent ion 204 m/z, major daughter ions 105, 161 m/z) to standards and databases [1].

Methodology for Optimizing Traditional Extraction

If you are committed to direct plant extraction, the Response Surface Methodology (RSM) is a powerful statistical tool for optimizing process parameters. While not specifically applied to β-Copaene in the results, its general use in extracting plant materials is well-documented [6].

G Step1 1. Preliminary Screening (Identify Key Variables) Step2 2. Design of Experiments (e.g., CCD, BBD) Step1->Step2 Step3 3. Model Fitting & ANOVA (Build Predictive Model) Step2->Step3 Step4 4. Locate Optimum Conditions Step3->Step4 Step5 5. Experimental Verification Step4->Step5

Application of RSM:

  • Key Variables: For an extraction process, you would test factors like extraction time, temperature, solvent concentration, and solid-to-solvent ratio [6].
  • Design: A common design is the Central Composite Design (CCD) or Box-Behnken Design (BBD) [6].
  • Goal: The model helps you find the combination of factors that predicts the highest yield of β-Copaene, which you must then verify in the lab [6].

References

reducing beta-Copaene degradation during storage

Author: Smolecule Technical Support Team. Date: February 2026

Beta-Copaene Chemical Data

Property Value
Chemical Formula C₁₅H₂₄ [1]
CAS Registry Number 18252-44-3 [1]
Molecular Weight 204.35 g/mol [1]
Kovats Retention Index (RI) 1416 (on CP-Sil-5CB column) [1]

Potential Stabilization Strategies from Related Compounds

Although specific studies on beta-Copaene were not found, research on stabilizing similar sensitive compounds, like β-Carotene, offers valuable insights. Beta-Carotene is also prone to degradation due to its conjugated double-bond system [2]. You may consider investigating the following strategies for beta-Copaene:

  • Encapsulation: Technologies such as spray-drying or freeze-drying can be used to encapsulate the compound within a protective biopolymer matrix (e.g., starches, gums, or proteins). This matrix creates a physical barrier against oxygen and light [2].
  • Control of Water Activity (aᵥ) and Glass Transition (T𝑔): The physical state of the encapsulation matrix is crucial. Storing the powder in a glassy state (at temperatures below its glass transition temperature) can dramatically slow down diffusion-limited reactions like oxidation [2].
  • Use of Antioxidants: Co-encapsulating antioxidants of various polarities can help protect the compound by scavenging free radicals before they can cause damage [2].
  • Optimized Drying Techniques: The method used to dry encapsulated structures (e.g., spray-drying, freeze-drying) can significantly impact the porosity, surface oil, and ultimate stability of the product [2].

Proposed Experimental Workflow for Stability Testing

Given the lack of direct protocols, here is a logical workflow you can adapt to systematically study and improve the storage stability of beta-Copaene. The diagram below outlines the key phases.

Start Start: Define Stability Goal (e.g., retain >90% potency) P1 Phase 1: Formulate Samples (Neat oil, Encapsulated forms, With/Without antioxidants) Start->P1 P2 Phase 2: Apply Stress Conditions (Temperature, Humidity, Light, Oxygen) P1->P2 P3 Phase 3: Monitor Degradation (Regular sampling and analysis via GC-MS) P2->P3 P4 Phase 4: Model Kinetics & Optimize (Fit data to model, calculate shelf-life) P3->P4 End End: Define Optimal Storage Conditions P4->End

To execute this workflow, here are more detailed methodological considerations:

  • Phase 1: Formulate Samples

    • Encapsulation: You can prepare oil-in-water (O/W) emulsions of beta-Copaene using wall materials like modified starches, maltodextrins, or gum arabic. These emulsions can then be dried using spray-drying or freeze-drying to create powders [2].
    • Antioxidants: Test the addition of antioxidants like mixed tocopherols or ascorbyl palmitate to the oil phase before emulsification [2].
  • Phase 2: Apply Stress Conditions

    • Conduct accelerated stability studies by storing samples in controlled environmental chambers at different temperatures (e.g., 4°C, 25°C, 40°C) and relative humidity levels (e.g., 11%, 33%, 75%) [2]. Exposure to light can be tested by placing samples near a light source with appropriate controls.
  • Phase 3: Monitor Degradation

    • Analysis: The primary method for quantifying beta-Copaene is Gas Chromatography-Mass Spectrometry (GC-MS). The Kovats Retention Index (RI = 1416) provided in the table is a critical reference for confirming its peak identity on a similar column type [1].
    • Kinetics: Plot the natural logarithm of the remaining beta-Copaene concentration versus time. A straight line typically indicates first-order degradation kinetics, which is common for these types of compounds [2]. The slope of the line is the degradation rate constant (k).
  • Phase 4: Model Kinetics & Optimize

    • Use the Arrhenius equation to model the temperature dependence of the degradation rate. This allows you to predict the compound's shelf-life under standard storage conditions based on data from higher temperatures [2].

FAQ & Troubleshooting Guide

Based on common challenges in stabilizing labile compounds, here are some potential issues and solutions.

Common Issue Possible Root Cause Troubleshooting & Investigation Steps

| Rapid degradation\nin all conditions | The compound is highly sensitive to oxygen and/or light. | 1. Package under an inert gas (e.g., Nitrogen or Argon). 2. Use opaque or amber vials to block light. 3. Add a combination of antioxidants to the formulation [2]. | | Encapsulated powder\ndegrades faster than neat oil | The encapsulation process created a porous matrix or high surface oil, increasing exposure. | 1. Optimize the emulsion formulation (e.g., wall material ratio, solids content). 2. Adjust drying parameters to create a denser, less porous particle [2]. | | Poor recovery from\nstorage container | Compound adsorption to the container walls. | 1. Use containers with low-adsorption surfaces (e.g., silanized glass). 2. Reconstitute with a solvent containing a modifier to improve desorption. |

References

Troubleshooting Low Beta-Copaene Synthase Activity

Author: Smolecule Technical Support Team. Date: February 2026

Based on the available data, here are key parameters to check and optimize in your experiments:

Potential Issue Underlying Factor Suggested Action
Incorrect Cofactor Dependence on Mg²⁺ over Mn²⁺ [1] [2] Ensure reaction buffer contains Mg²⁺ as the essential divalent cation [1] [2].
Low Precursor Supply Limited supply of FPP substrate in heterologous system [3] Co-express bottleneck enzymes (e.g., DXS, Idi) from the MEP pathway in E. coli to enhance FPP flux [3].
Suboptimal Functional Expression Improper protein folding or low yield in heterologous host [3] Use codon-optimized gene sequences for your host organism (e.g., E. coli); optimize cultivation conditions (e.g., 30°C, lower shaking speed at 90 rpm for volatile products) [3].
Non-Selective Product Spectrum Enzyme naturally produces multiple sesquiterpenes [4] [1] Focus on measuring β-copaene specifically (e.g., via GC-MS). The reported selectivity for this product is ~62% [3].

Experimental Workflow for Beta-Copaene Production & Analysis

For context, the diagram below outlines a general experimental workflow for producing and analyzing beta-copaene in a heterologous E. coli system, based on the methodology from the search results [3].

G Start Start: Construct Production System Step1 Gene Optimization & Cloning (Codon-optimized CpTPS gene) Start->Step1 Step2 Host Transformation (E. coli HMS174(DE3)) Step1->Step2 Step3 Co-expression (MEP pathway enzymes DXS, Idi) Step2->Step3 Step4 Fermentation (30°C, reduced shaking) Step3->Step4 Analysis Product Extraction & Analysis (GC-MS for β-copaene identification) Step4->Analysis

Key methodological details:

  • Production System: A heterologous system in E. coli was constructed using a single operon with a constitutive promoter [3].
  • Precursor Enhancement: The native E. coli MEP pathway was optimized by co-expressing key bottleneck enzymes DXS (1-deoxy-D-xylulose-5-phosphate synthase) and Idi (isopentenyl diphosphate delta-isomerase) to ensure adequate supply of FPP (farnesyl diphosphate), the substrate for beta-copaene synthase [3].
  • Fermentation Conditions: Cultures were grown at 30°C with reduced shaking speed (90 rpm) to accommodate the production of potentially volatile terpene compounds [3].
  • Product Identification: The terpene products were analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). Beta-copaene was identified by its characteristic mass fragmentation pattern (parent ion at 204 m/z, major daughter ions at 105 m/z and 161 m/z) and by comparing its retention time and spectrum to reference libraries [3].

Key Information on Beta-Copaene Synthase

  • Systematic Name: EC 4.2.3.127 [1] [2]
  • Catalyzed Reaction: (2E,6E)-farnesyl diphosphate = beta-copaene + diphosphate [1]
  • Source Organism: The enzyme has been identified and isolated from basidiomycete fungi, including Coprinus cinereus and Coniophora puteana [3] [4] [1].
  • Cofactor Specificity: The enzyme requires Mg²⁺ for the formation of beta-copaene. This reaction does not proceed in the presence of Mn²⁺ [1] [2].
  • Product Profile: This synthase can be promiscuous. While it produces beta-copaene as a main product, it may also form other sesquiterpenoids like (+)-δ-cadinene, β-cubebene, and (+)-sativene [1] [2].

References

method validation parameters for beta-Copaene quantification

Author: Smolecule Technical Support Team. Date: February 2026

FAQs: Method Validation & beta-Copaene Analysis

Q1: What are the core parameters I need to validate for a quantitative analytical method like HPLC or GC-MS?

For any quantitative method, you must demonstrate that it is reliable, accurate, and reproducible for its intended purpose. The following table summarizes the key parameters, their definitions, and typical acceptance criteria based on international guidelines like ICH Q2(R1) [1] [2] [3].

Parameter What It Measures How It's Tested & General Acceptance Criteria [1] [2]
Precision The closeness of repeated measurements. Repeatability: 6 injections of same sample. Acceptance: %RSD typically < 2% [1].
Accuracy The closeness of results to the true value. Spike known amounts into a matrix. Acceptance: Percent recovery of 98-102% is typically acceptable [1].
Linearity & Range The method's response is proportional to analyte concentration within a specified range. Test ≥5 concentration levels. Acceptance: Correlation coefficient (R²) ≥ 0.99 is generally acceptable [1].
Specificity The ability to measure the analyte accurately in the presence of other components. Analyze blank samples and samples with potential interferences. No overlapping peaks at the analyte's retention time [1].
LOD & LOQ LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with accuracy and precision. Based on signal-to-noise ratio. LOD = 3:1, LOQ = 10:1 [1].
Robustness The method's reliability under small, deliberate changes in parameters. Change factors like column temperature (±5°C), flow rate, or mobile phase composition. Results must remain within acceptance criteria [1].

Q2: Are there any known chromatographic conditions for beta-Copaene?

Yes, the National Institute of Standards and Technology (NIST) Chemistry WebBook provides retention index (RI) data for beta-Copaene on various GC columns, which is critical for method development and peak identification [4].

Column Type Active Phase Retention Index (RI) Reference
Capillary DB-5 1428, 1430, 1432 [4]
Capillary HP-5MS 1428, 1433 [4]
Capillary DB-1 1437 [4]
Capillary RTX-1 1426, 1444 [4]
Packed SE-30 1422.5 [4]

Q3: What is a general workflow for developing and validating an analytical method?

The following chart outlines the key stages in the method lifecycle, from initial setup to routine use.

G Start 1. Define Scope and Purpose A 2. Method Development • Select technique (e.g., GC-MS) • Optimize separation (see RI data) • Prepare standards Start->A B 3. Create Validation Protocol • Define parameters to test • Set acceptance criteria A->B C 4. Perform Validation Experiments • Execute tests for precision, accuracy, etc. • Collect and analyze data B->C D 5. Compile Validation Report • Summarize results vs. criteria • Include chromatograms, curves C->D End 6. Routine Use & Monitoring D->End

Troubleshooting Guide

Here are some common challenges you might encounter during method development and validation, along with potential solutions.

Problem Possible Causes Suggested Solutions
Poor Peak Resolution Inappropriate column or mobile/stationary phase conditions. Adjust method parameters: Change the GC temperature ramp, use a different column (e.g., from DB-5 to a DB-1 based on RI data), or adjust carrier gas flow rate [1].
High %RSD (Poor Precision) Inconsistent injection, instrument drift, or sample preparation issues. Check instrument & technique: Ensure autosampler and injector are working correctly. Calibrate pipettes and standardize sample preparation steps meticulously [1].
Inaccurate Results (Poor Recovery) Sample loss during preparation, degradation of the analyte, or matrix effects. Verify sample prep & stability: Check recovery at each sample preparation step. Ensure standard and sample solutions are stable and stored correctly [1] [2].
Unexpected Peak Shifts Column aging/degradation, inconsistencies in mobile phase preparation, or leaks. Maintain system: Condition or replace the column. Ensure consistent and accurate preparation of all solvents and reagents [1].

Important Considerations for Your Technical Content

Based on the search results, here are key points to emphasize in your support center:

  • Distinction from Bioanalytical Methods: Be clear that the validation of methods for quantifying a compound like beta-Copaene in a plant extract or essential oil falls under analytical method validation, not bioanalytical validation. Bioanalytical methods are specifically for drugs and metabolites in biological matrices (blood, plasma, etc.) and have different acceptance criteria (e.g., accuracy within 15% vs. 20% at the LLOQ) [2] [3].
  • Leverage Authoritative Data: The RI values from NIST are gold-standard data for beta-Copaene [4]. Encourage users to use this as a primary reference for peak identification in their GC methods.
  • Address Terminology: Note that there can be controversies and discrepancies in terminology across different guidelines (e.g., "accuracy" vs. "trueness"). It is good practice to clearly define the terms as you use them in your internal documentation [3].

References

overcoming matrix interference in beta-Copaene analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Beta-Copaene and Matrix Interference

What is Beta-Copaene? Beta-Copaene is a sesquiterpene found in various plants and essential oils. In analytical chemistry, it is often identified and quantified using techniques like Gas Chromatography (GC) coupled with mass spectrometry (MS). Matrix interference occurs when other components in a sample affect the accurate measurement of beta-Copaene [1].

Frequently Asked Questions & Troubleshooting

Here are some common issues and solutions, framed in a Q&A format.

Q1: Why is the retention time (RT) of my beta-Copaene peak inconsistent between runs or different instruments?

  • Problem: Inconsistent retention times make peak identification unreliable.
  • Solutions:
    • Stabilize Temperature: Use a column oven to maintain a consistent temperature, as even small fluctuations can significantly affect retention time [2].
    • Ensure Mobile/Gas Phase Consistency: Prepare fresh, high-quality mobile phases or use consistent gas purity. For HPLC, variations in solvent composition or pH are common culprits [2].
    • Regular Instrument Calibration: Perform regular maintenance and calibration of pumps and injectors to ensure stable flow rates and injection volumes [2].
    • Use a Robust Prediction Method: For HPLC, consider the Linear Calibration using Two Reference Substances (LCTRS) method. This approach uses two reference standards to establish a linear relationship for predicting the retention times of other analytes, making the method more reproducible across different columns and systems compared to simple relative retention times [3].

Q2: How can I be sure I'm correctly identifying the beta-Copaene peak in a complex sample like an essential oil?

  • Problem: Co-elution with other compounds can lead to misidentification.
  • Solutions:
    • Use Standard Reference Materials: The most reliable method is to compare your sample's retention time and mass spectrum with those of an authentic beta-Copaene standard.
    • Leverage Public Data: Compare your findings with published data. For example, beta-Copaene has been reported at concentrations of 29.1% in Black Pepper essential oil and 1.9% in Amyris essential oil [1]. Use such literature values as a benchmark.
    • Optimize Chromatographic Separation: Adjust the GC temperature gradient or consider using a different capillary column phase to achieve better separation of beta-Copaene from interfering compounds.

Experimental Protocol: Sample Preparation for GC-MS Analysis

This is a generalized protocol for analyzing beta-Copaene from a plant matrix using GC-MS, which you can adapt to your specific needs.

Step Procedure Critical Parameters
1. Extraction Weigh powdered plant material. Perform solvent extraction (e.g., using hexane or ethanol) via sonication or reflux. Solvent polarity, extraction time, temperature.
2. Concentration Evaporate the extract to dryness under a gentle stream of nitrogen or using a rotary evaporator. Avoid excessive heat that may degrade terpenes.
3. Reconstitution Redissolve the dried extract in a suitable solvent for GC-MS injection (e.g., hexane or dichloromethane). Ensure complete dissolution and compatibility with the GC system.
4. Filtration Filter the reconstituted sample through a 0.45 µm PTFE syringe filter prior to injection to remove particulate matter [3]. Use a chemically compatible filter membrane.
5. GC-MS Analysis Inject sample into the GC-MS system. Use a standard non-polar capillary column and a suitable temperature program. Injection volume, inlet temperature, split ratio, and mass spectrometer tuning.

Troubleshooting Logic and Workflow

The following diagram outlines a systematic approach to resolving the core issue of matrix interference in beta-Copaene analysis.

Start Observed Problem: Poor Beta-Copaene Peak Step1 Symptom: Inconsistent Retention Time Start->Step1 Step2 Symptom: Poor Peak Shape or Co-elution Start->Step2 Step3 Check Instrument & Method Conditions Step1->Step3 Step4 Review Sample Preparation Step2->Step4 Step5 Calibrate with LCTRS Method [3] Step3->Step5 Flow/Temp Unstable Step6 Optimize Separation (Gradient/Column) Step4->Step6 Matrix Complexity High Step7 Verify Sample Cleanup & Filtration [3] Step4->Step7 Particulate Contamination Step8 Compare to Published Reference Data [1] Step5->Step8 Step6->Step8 Step7->Step8 Resolved Problem Resolved: Clear & Identifiable Beta-Copaene Peak Step8->Resolved

Key for Diagram Colors and Shapes

  • Yellow (Start): Indicates the initial problem or entry point.
  • Red (Symptoms): Represents the identified technical symptoms that need investigation.
  • Green (Investigation): Signifies key areas to investigate.
  • Blue (Actions & Resolution): Denotes specific corrective actions and the final resolved state.

References

optimizing GC temperature program for beta-Copaene resolution

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Data for β-Copaene

Parameter Value Context / Conditions
Kovats Retention Index 1416 [1] Column: CP-Sil-5CB (a common 5% diphenyl / 95% dimethyl polysiloxane phase); Used for initial method calibration and identifying β-Copaene [1].
Biotechnological Production Titer 215 mg/L [2] Produced in E. coli using a sesquiterpene synthase from Coniophora puteana; demonstrates feasibility of standard availability [2].
Reported Product Selectivity 62% [2] From the sesquiterpene synthase (Copu2) in the heterologous E. coli production system [2].

GC Temperature Program Optimization Guide

The following workflow outlines a systematic approach to developing and optimizing your GC method for resolving β-Copaene.

Start Start: Run a Scouting Gradient A Initial Oven Temp: 40°C Hold: 0 min (Split) or Match to splitless time (Splitless) Start->A B Ramp Rate: 10 °C/min A->B C Final Temp: Column Max Hold: 10 min B->C D Analyze Chromatogram C->D E All peaks elute in <25% of run time? D->E F Use Isothermal Method Calculate temp via: T' ≈ T_f - (20°C) E->F Yes G Optimize Temperature Program E->G No L Method Finalized F->L H Adjust Initial Temp/Hold for early peaks G->H I Fine-tune Ramp Rate (β-Copaene) Optimal Rate ≈ 10°C per t₀ (e.g., t₀=0.5 min → 20°C/min) H->I J Set Final Temp: T_f = T_i + (t_f × Ramp Rate) + 10-30°C safety margin I->J K Resolve Critical Pairs? Use isothermal hold at elution temp of the pair J->K K->L

Establish a Scouting Gradient

Begin method development with a generic, or "scouting," temperature program to understand your sample's volatility range [3].

  • Initial Temperature: Start at 40°C [3].
  • Initial Hold Time: For split injection, use 0 minutes. For splitless injection, match the hold time to your splitless (purge) time to ensure effective solvent focusing [3].
  • Ramp Rate: Use 10°C/min [3].
  • Final Temperature: Ramp to the column's maximum programmable temperature and hold for at least 10 minutes to ensure all high-boiling compounds elute [3].
Decide Between Isothermal and Temperature-Programmed Analysis
  • If all peaks of interest elute within the first 25% of the chromatographic run time, an isothermal method may be sufficient and faster [3].
  • To estimate the best isothermal temperature (T'), use Giddings's approximation: Find the elution temperature of your target analyte (e.g., β-Copaene) from the scouting run and apply the formula: T' ≈ T_f - (20°C) [3].
  • If peaks are spread throughout the run, a temperature-programmed method is necessary for optimal peak shape and sensitivity for later-eluting compounds like β-Copaene [3].
Optimize Temperature Program Parameters
  • Initial Temperature and Hold: To improve the resolution of very early eluting compounds, lower the initial temperature instead of adding a hold time for split injections [3].
  • Ramp Rate: This is critical for resolving compounds in the middle of the run, such as β-Copaene.
    • A good starting point is a ramp rate of 10°C per void time (t₀) of your column. For example, if your column's t₀ is 0.5 minutes, start with a ramp rate of 20°C/min [3].
    • Fine-tune from this point in steps of ±5°C/min to achieve the best separation [3].
  • Final Temperature and Hold: Set the final temperature based on the scouting run.
    • Calculate it using: T_f = T_i + (t_f × Ramp Rate), where t_f is the elution time of the last analyte [3].
    • Add a 10-30°C safety margin to this calculated value to ensure all compounds elute [3].
    • A final hold time is also used for a "thermal burn" to clean the column of any residual material before the next run [3].
Resolve Critical Peak Pairs

If two peaks consistently co-elute despite optimizing the ramp rate:

  • Determine their average elution temperature from your current method.
  • Introduce an isothermal hold at this temperature in your program.
  • Start with a 1-minute hold and increase the duration until separation is achieved [3].

Troubleshooting Common Issues

Problem Possible Cause Solution
Irreproducible Peak Areas (esp. for late-eluting analytes) [4] Incomplete elution, active sites, column degradation Ensure final temperature/hold is sufficient; perform column maintenance.
Poor Resolution of β-Copaene Suboptimal ramp rate, co-elution Fine-tune ramp rate around calculated optimum; use isothermal hold for critical pairs [3].
Broad or Tailing Peaks Incompatible injector liner, contaminated column, incorrect initial hold (splitless) Check that a solvent focusing effect is being used correctly in splitless mode [3].

Important Considerations for Your Experiment

  • Column Selection: The reference data for β-Copaene was obtained on a CP-Sil-5CB column, which is a common 5% diphenyl / 95% dimethyl polysiloxane stationary phase [1]. Using a similar column will make your method development more straightforward.
  • Standard Availability: As shown in the first table, β-Copaene can be produced biosynthetically [2]. For definitive identification and optimal method tuning, it is highly recommended to use an authentic standard.

References

increasing beta-Copaene purity from complex mixtures

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification Data for β-Copaene

The following table consolidates key identifying information for β-Copaene from the NIST Chemistry WebBook to aid in its detection and analysis [1] [2].

Property Value / Description
Chemical Formula C15H24
Molecular Weight 204.35 g/mol
CAS Registry Number 18252-44-3
Standard InChI Key UPVZPMJSRSWJHQ-UHFFFAOYSA-N
Retention Index (RI) Range Approximately 1420 - 1470 (on non-polar columns) [1]

General Principles for Troubleshooting Sample Preparation

While direct protocols for β-Copaene are unavailable, these general troubleshooting principles from analytical chemistry can guide optimization of purification from complex mixtures.

  • Ensure Accurate Identification: The first step in purification is confirming the identity of your target compound. Use the Retention Index (RI) data from the table above when performing Gas Chromatography (GC). The RI values can help you distinguish β-Copaene from other compounds in the mixture [1].
  • Optimize the Extraction Process: The choice of extraction method (e.g., steam distillation, solvent extraction) significantly impacts the initial composition of your mixture. Issues like low recovery can often be traced to:
    • Inefficient Solvent Selection: The solvent must have high affinity for β-Copaene. Research the polarity of your target and similar compounds to choose an effective solvent [3].
    • Matrix Effects: The plant or biological material can bind or degrade the compound. Proper homogenization and the use of additives in the lysis solution (e.g., DTT, urea) can help reduce aggregation and improve yield [4].
  • Address Co-elution and Purity Issues: If your final product is not pure, the issue likely lies in the separation stage.
    • Confirm System Suitability: Before analyzing your precious sample, verify that your analytical instrument (e.g., GC or HPLC system) is functioning correctly. Reproducibility problems can sometimes be caused by detector issues or a defective autosampler [3].
    • Improve Chromatographic Separation: Co-elution is a common problem. Consider adjusting the method parameters, such as the temperature ramp in GC or the mobile phase in HPLC, to achieve better separation of β-Copaene from closely eluting compounds [1].

Experimental Workflow for Purification

The diagram below outlines a general logical workflow for approaching the purification of β-Copaene, integrating the troubleshooting points above.

start Start: Crude Mixture step1 Extraction & Isolation start->step1 step2 Initial Analysis (e.g., GC-MS) step1->step2 step3 Troubleshoot Identification step2->step3 RI/spectra no match step4 Purification (e.g., Chromatography) step2->step4 ID confirmed step3->step1 Adjust method step5 Troubleshoot Purity step4->step5 Low purity end End: Pure β-Copaene step4->end High purity step5->step4 Optimize separation

References

addressing beta-Copaene isomer separation challenges

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guides

Here are some common experimental challenges and their solutions, compiled from recent studies.

Challenge Proposed Solution Key Parameters & Considerations

| Low Resolution for Isomers | Incorporate low organic phase isocratic hold before gradient elution [1]. | - Isocratic Hold: 20 min at low organic phase ratio.

  • Benefit: Increases migration time, improves separation before elution. | | Poor Stationary Phase Performance | Use Metal-Organic Framework (MOF) based GC stationary phases [2]. | - Material: Nano-MOF-74 (short channel length).
  • Performance: Separation factor for p-xylene/o-xylene: 6.11 (vs. commercial columns).
  • Key: Uniform coating and reduced peak tailing. | | Separating Stereoisomers | Apply Supercritical Fluid Chromatography (SFC) [3]. | - Application: Diastereomers of methionine sulfoxide.
  • Outcome: Achieved purity >99%.
  • Advantage: Useful for chiral analysis and stereodivergent catalysis [4]. |

Detailed Experimental Protocols

Protocol 1: Improving HPLC Resolution with Isocratic Hold

This method is effective when simple gradient adjustments fail to resolve isomers sufficiently [1].

  • Step 1: Initial Setup

    • Column: Ultisil Phenyl-Ether (4.6 × 150 mm, 3 µm).
    • Mobile Phase: A) Buffer Salt, B) Acetonitrile.
    • Initial Gradient (for comparison): 40% B to 53% B over 40 minutes.
  • Step 2: Method Optimization

    • Modify the elution program to include an isocratic hold.
    • Time 0 min: 40% B, hold for 20 minutes.
    • Time 20 min: Ramp from 40% B to 53% B over 40 minutes.
    • This allows slower component migration for better separation during the hold, followed by efficient elution.
  • Step 3: Analysis

    • Monitor resolution (R) improvement. This approach increased R from ~1.6 to over 1.8 in application examples [1].
Protocol 2: Capillary GC with MOF-74 Stationary Phase

This protocol is for separating structurally similar isomers like xylene and can be adapted for sesquiterpenes [2].

  • Step 1: Stationary Phase Preparation

    • Material: Synthesize nano-sized MOF-74 rods. Key is using a pyridine modulator to control morphology and reduce 1D channel length for more uniform coating [2].
    • Coating: Coat the inner wall of a capillary GC column uniformly with the nano-MOF-74 suspension.
  • Step 2: GC Analysis

    • Instrument: Standard Capillary Gas Chromatograph.
    • Carrier Gas: Helium or Hydrogen.
    • Detection: Flame Ionization Detector (FID) or hyphenate to Mass Spectrometer (MS) for identification [5].
    • Temperature Program: Use an optimized temperature ramp suitable for volatile terpenes (e.g., 60°C to 250°C).
  • Step 3: Performance Check

    • Test Mixture: Inject a standard mixture of xylene isomers or alkane isomers.
    • Expected Outcome: High resolution and baseline separation with minimal peak tailing due to efficient mass transfer in the nano-MOF-74 phase [2].

The workflow for this analytical method is outlined below.

Start Start: Prepare MOF-74 Stationary Phase A Optimize MOF morphology with pyridine modulator Start->A B Coat capillary GC column with nano-MOF-74 suspension A->B C Install column in GC system and condition B->C D Inject test mixture (e.g., xylene isomers) C->D E Run temperature program and acquire data D->E End Evaluate separation performance: resolution factor and peak shape E->End

Key Considerations for Technique Selection

  • For GC-MS Analysis: Remember that GC alone separates compounds by retention time, but GC-MS provides a three-dimensional data (retention time, intensity, mass-to-charge ratio) crucial for confirming the identity of isomers, especially when they are not fully resolved chromatographically [5].
  • Exploring SFC: For challenging stereoisomers, Supercritical Fluid Chromatography (SFC) is a powerful technique worth investigating. It often provides superior separation for chiral molecules and can be hyphenated with MS detectors [3] [4].

References

validating GC-FID method for beta-Copaene quantification

Author: Smolecule Technical Support Team. Date: February 2026

GC-FID Method Validation: A Standard Framework

Method validation confirms that your analytical procedure is suitable for its intended use. The table below outlines the core parameters you need to establish, drawing from general GC-FID validation guidelines [1] [2] [3].

Parameter Description Typical Target/Value
Selectivity/Specificity Ability to distinguish β-copaene from other compounds in the sample [1]. No interference at β-copaene retention time [3].
Linearity & Range Detector response is proportional to analyte concentration [1]. Correlation coefficient (R²) ≥ 0.999 [3].
Accuracy Closeness of measured value to true value [1]. Recovery of 90-110% for spiked samples.
Precision Closeness of repeated measurements (e.g., intra-day, inter-day) [1]. Relative Standard Deviation (RSD) < 5% [3].
LOD & LOQ Limit of Detection & Quantification; lowest amount detectable/quantifiable [1]. Signal-to-noise ratio of 3:1 for LOD, 10:1 for LOQ [3].
Robustness Capacity to remain unaffected by small, deliberate changes in method parameters [3]. Measures impact of changes (e.g., flow rate ±0.5 mL/min) on results [3].

Experimental Data for β-Copaene from Published Research

A 2018 study identified a sesquiterpene synthase from the fungus Coniophora puteana (Copu2) that produces β-copaene with high selectivity [4]. The experimental details from this research can directly inform your GC method development.

  • Source of β-copaene: The research used heterologous expression in E. coli to produce β-copaene [4].
  • GC Analysis Conditions:
    • Instrumentation: Gas chromatography coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) for analysis [4].
    • Key Condition: The culture extract containing β-copaene was analyzed via GC-MS, and the compound was identified by comparing its mass spectrum to the NIST Database [4].
    • Quantification: The percentage of β-copaene in the total terpene product mixture was determined using GC-FID, which reported a 62% product selectivity for β-copaene as the main product [4].

The workflow below summarizes the experimental process used in this study.

Start Start: Identify putative terpene synthase (Copu2) in C. puteana Clone Clone and codon-optimize Copu2 gene Start->Clone Express Heterologously express Copu2 in E. coli Clone->Express Ferment Ferment E. coli culture (48 hours, 30°C) Express->Ferment Extract Extract terpene products Ferment->Extract Analyze Analyze extract Extract->Analyze GCMS GC-MS Analyze->GCMS GCFID GC-FID Analyze->GCFID Identify Identify β-copaene via NIST library match GCMS->Identify Quantify Quantify β-copaene (62% selectivity) GCFID->Quantify

Suggestions for Your Next Steps

To build a fully validated method, you may need to consult additional, specialized resources.

  • Consult Official Methods: Look for official methods from organizations like the American Oil Chemists' Society (AOCS), which has standardized methods for fatty acid analysis by GC that can serve as a robust foundation [2].
  • Source a Standard: Obtain a certified β-copaene reference standard. This is essential for determining the precise retention time, generating calibration curves, and calculating accurate recovery rates.
  • Optimize for Your Matrix: The experimental conditions from the cited research were for a microbial culture extract [4]. You will need to optimize sample preparation (e.g., extraction, dilution, derivatization) for your specific sample matrix (e.g., plant material, essential oil, pharmaceutical formulation).

References

comparative antioxidant activity of beta-Copaene isomers

Author: Smolecule Technical Support Team. Date: February 2026

Antioxidant Comparison of Related Compound Isomers

Although data for β-Copaene is unavailable, the principle that different geometrical isomers of a compound can have significantly different antioxidant capacities is well-established for other molecules. The table below summarizes key findings from research on similar compounds.

Compound Isomer Type Key Finding on Antioxidant Activity Experimental Method Citation
Astaxanthin Geometric (Cis vs. Trans) The singlet oxygen (¹O₂) quenching capacity of cis-astaxanthin was significantly higher than that of all-trans astaxanthin. Spectroscopic method using DPBF probe and methylene blue as a photosensitizer. [1]
β-Carotene Geometric (Cis vs. Trans) Antioxidant activity correlates with the ratio of 9-cis-β-carotene to all-trans-β-carotene and the concentration of 9-cis-β-carotene. HPLC-DAD for composition; TEAC assay for antioxidant activity. [2]
Lycopene & Zeaxanthin Geometric (Various Z-Isomers) Different Z-isomers showed a wide range of activities. Three unidentified Z-isomers of lycopene had higher activity than the all-trans form, while (9Z)-zeaxanthin had ~80% lower activity. Photoisomerization followed by TEAC assay. [3]

Experimental Protocols for Assessment

Researchers use several established methods to quantify antioxidant activity, which could be applied to β-Copaene isomers. The workflow for such a comparative study generally follows a structured path.

G Start Start 1. Isomer Separation & Identification 1. Isomer Separation & Identification Start->1. Isomer Separation & Identification 2. Antioxidant Assay Selection 2. Antioxidant Assay Selection 1. Isomer Separation & Identification->2. Antioxidant Assay Selection HPLC-DAD (Common Method) HPLC-DAD (Common Method) 1. Isomer Separation & Identification->HPLC-DAD (Common Method) uses 3. Data Analysis & Correlation 3. Data Analysis & Correlation 2. Antioxidant Assay Selection->3. Data Analysis & Correlation TEAC (ABTS•⁺ Scavenging) TEAC (ABTS•⁺ Scavenging) 2. Antioxidant Assay Selection->TEAC (ABTS•⁺ Scavenging) e.g. FRAP (Reducing Power) FRAP (Reducing Power) 2. Antioxidant Assay Selection->FRAP (Reducing Power) e.g. Singlet Oxygen Quenching Singlet Oxygen Quenching 2. Antioxidant Assay Selection->Singlet Oxygen Quenching e.g. Results Results 3. Data Analysis & Correlation->Results Principal Component Analysis Principal Component Analysis 3. Data Analysis & Correlation->Principal Component Analysis e.g.

The following are detailed explanations of the key experimental steps and methods illustrated above:

  • Isomer Separation and Identification: The first critical step is to obtain pure isomers. This is typically achieved using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). This method separates the complex mixture of isomers from a natural extract or synthetic reaction and helps in their identification. [2]
  • Antioxidant Activity Measurement (Key Assays): Once isolated, the antioxidant capacity of each isomer is tested using standardized assays. Different assays probe different antioxidant mechanisms, so a combination is often used for a comprehensive view.
    • TEAC (Trolox Equivalent Antioxidant Capacity): Measures the ability of a compound to scavenge the stable ABTS•⁺ radical cation. The result is expressed as Trolox (a vitamin E analog) equivalents. This is a very common assay for carotenoids. [2] [3]
    • FRAP (Ferric Reducing Antioxidant Power): Measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). [4]
    • Singlet Oxygen (¹O₂) Quenching: A more specific assay that uses a photosensitizer like methylene blue to generate singlet oxygen and a probe like DPBF to detect it. The degradation rate of the probe is measured with and without the antioxidant to calculate a quenching constant. This is particularly relevant for photoprotective compounds. [1]
  • Data Analysis and Correlation: With compositional and activity data in hand, statistical tools like Principal Component Analysis (PCA) can be used to find relationships between the concentration of specific isomers and the overall antioxidant power of a mixture. [2]

Relationship Between Structure and Activity

The experimental data on other compounds strongly suggests that the three-dimensional shape of an isomer, determined by its geometric configuration (cis or trans), is a major factor in its antioxidant efficacy. The relationship between isomeric structure and its resulting biological activity can be conceptualized as follows.

G cluster_physico Physicochemical Properties cluster_bio Biological & Functional Outcomes Isomeric Structure\n(e.g., cis vs. trans) Isomeric Structure (e.g., cis vs. trans) Bioavailability Bioavailability Isomeric Structure\n(e.g., cis vs. trans)->Bioavailability Membrane Interaction Membrane Interaction Isomeric Structure\n(e.g., cis vs. trans)->Membrane Interaction Radical Scavenging\nEfficiency Radical Scavenging Efficiency Isomeric Structure\n(e.g., cis vs. trans)->Radical Scavenging\nEfficiency Antioxidant Activity\n(e.g., TEAC, Singlet Oxygen Quenching) Antioxidant Activity (e.g., TEAC, Singlet Oxygen Quenching) Bioavailability->Antioxidant Activity\n(e.g., TEAC, Singlet Oxygen Quenching) Membrane Interaction->Antioxidant Activity\n(e.g., TEAC, Singlet Oxygen Quenching) Radical Scavenging\nEfficiency->Antioxidant Activity\n(e.g., TEAC, Singlet Oxygen Quenching)

The search results confirm that the cis geometric isomers of certain carotenoids can exhibit superior antioxidant activity compared to their all-trans counterparts. [1] [3] This is often attributed to better incorporation into cell membranes or improved radical scavenging kinetics due to their molecular shape.

Conclusion

Based on the available scientific literature, a direct comparison of β-Copaene isomers' antioxidant activity has not yet been published. However, research on structurally related compounds strongly indicates that such differences are likely to exist and could be significant.

Future research on β-Copaene should focus on isolating or synthesizing its pure geometrical isomers and evaluating them using a battery of antioxidant assays like TEAC, FRAP, and singlet oxygen quenching to accurately map their structure-activity relationships.

References

beta-Copaene retention index comparison across GC columns

Author: Smolecule Technical Support Team. Date: February 2026

Beta-Copaene Retention Index Data

Compound Kovats Retention Index Column Type Stationary Phase Source
beta-Copaene 1416 [1] CP-Sil-5CB [1] 5% diphenyl / 95% dimethyl polysiloxane (a common non-polar phase) [1] Flavour Fragr. J. 18, 384 (2003) [1]

According to column equivalence charts, the CP-Sil-5CB column is comparable to other 5% phenyl polysiloxane phases, which are standard non-polar columns widely used for essential oil analysis. Equivalent columns from other manufacturers include HP-5, DB-5, Rtx-5, and BP-5 [2] [3].

Experimental Context and Methodology

The single data point was identified by comparing the compound's retention time to a series of n-alkanes under temperature-programmed conditions, a standard method for calculating Linear Retention Indices (LRI) [4] [5]. The provided value of 1416 is consistent with the expected range for sesquiterpene hydrocarbons like beta-Copaene on a non-polar column [6].

For definitive identification, analysts are strongly encouraged to use two columns of different polarities (e.g., a non-polar 5% phenyl phase and a polar polyethylene glycol (WAX) phase) to generate a pair of retention indices. This practice significantly increases confidence by helping to distinguish between co-eluting compounds or those with very similar spectra [6]. The workflow below outlines this identification process.

cluster_1 Data Processing & Identification Start Start: Essential Oil Sample Prep Sample Preparation (Dilution in solvent) Start->Prep GCMS GC-MS Analysis Prep->GCMS Alkanes Run n-Alkane Standard (C8-C36) Data Data Acquisition (Retention Times & Mass Spectra) Alkanes->Data LRI_Calc Calculate Linear Retention Indices (LRI) for Peaks Data->LRI_Calc Lib_Search Library Search (Mass Spectrum Match) LRI_Calc->Lib_Search DB_Compare Compare LRI & Spectrum against Reference Database Lib_Search->DB_Compare ID_Conf Confident Identification (Spectrum + LRI Match) DB_Compare->ID_Conf

A Guide for Researchers

Given the scarcity of published data, here is a practical approach to build the comparative dataset you require:

  • Consult Specialized Databases and Literature: For a more comprehensive set of values, dedicated databases like the NIST Chemistry WebBook and reference books such as Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry (Adams, 2007) are invaluable resources [6].
  • Perform In-House Calibration: The most reliable method is to generate your own data. This involves analyzing a certified standard of beta-Copaene alongside an n-alkane calibration series on your specific GC-MS systems and columns [4] [7]. This controls for variations between instruments and methods.
  • Employ Dual-Column Confirmation: As shown in the workflow, using two columns with different stationary phases (e.g., DB-5 and HP-INNOWAX) provides a pair of retention indices that serve as a unique identifier, greatly enhancing the reliability of your analysis [4] [6].

References

validating HPLC method for sesquiterpene analysis

Author: Smolecule Technical Support Team. Date: February 2026

Key Validation Parameters & Protocols

For any HPLC method validation, regulatory guidelines from the International Council for Harmonisation (ICH) Q2(R1) define the core parameters you must establish [1] [2]. The table below outlines these essential parameters, their definitions, and common experimental approaches.

Parameter Definition & Purpose Typical Experimental Protocol
Accuracy [3] [2] Closeness between test results and true value. Spiking analyte into sample matrix (e.g., placebo). Minimum 9 determinations over at least 3 concentration levels (e.g., 80%, 100%, 120% of target). Report % recovery [2].

| Precision [1] [3] | Degree of scatter in results from multiple sampling of same homogeneous sample. | • Repeatability: 6 replicates of same sample under same conditions [1]. • Intermediate Precision: Different days, analysts, or instruments [3]. Report as %RSD (Relative Standard Deviation). | | Specificity [2] | Ability to assess analyte unequivocally in presence of potential interferences (impurities, degradants, matrix). | Run analyses of blank, placebo, and spiked samples. Demonstrate baseline separation of analyte peaks from others. Use Peak Purity assessment (PDA or MS) [2]. | | Linearity & Range [1] [3] | Linearity: Ability to obtain results proportional to analyte concentration. Range: Interval from upper to lower concentration with suitable precision/accuracy. | Prepare at least 5 concentration levels across specified range. Plot peak response vs. concentration; calculate correlation coefficient (r²), slope, and y-intercept [1]. | | LOD & LOQ [1] | LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with precision/accuracy. | Based on signal-to-noise ratio: LOD = 3:1, LOQ = 10:1. Alternatively, use standard deviation of response and slope of calibration curve (LOD=3.3σ/S, LOQ=10σ/S) [3]. | | Robustness [1] [3] | Capacity to remain unaffected by small, deliberate variations in method parameters. | Introduce small changes (e.g., flow rate (±), column temperature (±°C), mobile phase pH/composition). Evaluate impact on system suitability criteria (e.g., resolution, tailing). |

Case Study: Validating a Method for Sesquiterpene Lactones

A specific research example demonstrates the application of these principles for analyzing sesquiterpene lactones, which aligns closely with your topic [4].

  • Analytical Technique: HPLC with Evaporative Light Scattering Detector (HPLC-ELSD).
  • Compounds Analyzed: Six sesquiterpene lactones (including Goyazensolide and Lychnofolide) from Eremanthus species.
  • Sample Preparation: 10 mg of powdered leaves extracted with 5 mL of methanol/water (9:1 v/v) with an internal standard (Scopoletin at 140 µg/mL).
  • Key Validation Results:
    • Linearity: Demonstrated across 10.0 - 310.0 µg/mL for all compounds, with correlation coefficients (r²) > 0.9987.
    • Precision: Parameters (selectivity, stability) showed a Relative Standard Deviation (RSD) of less than 10%.
    • Recovery & Accuracy: The six lactones and internal standard were recovered in a 74-90% proportion.
    • LOD & LOQ: Limits of Detection ranged from 2.00 to 6.79 µg/mL, and Limits of Quantitation from 6.00 to 20.40 µg/mL [4].

Method Validation Workflow

The following chart illustrates the typical lifecycle of an HPLC method from development through to ongoing use, highlighting the key stages of validation.

cluster_1 Development Phase (Non-GMP) cluster_2 GMP Phase cluster_3 Routine Use Phase Method Design Method Design Method Validation Method Validation Method Design->Method Validation Protocol with    Acceptance Criteria Method Maintenance Method Maintenance Method Validation->Method Maintenance Approved    Validation Report Method Maintenance->Method Validation Requires    Revalidation

References

comparative cytotoxicity of beta-Copaene in different cell lines

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Your Comparison Guide

Once you have gathered the data, you can organize it using the following structure:

Table 1: Key Cell Line Models for Cytotoxicity Comparison This table outlines common cell lines used in cancer research that would be relevant for comparing a compound's activity.

Cell Line Origin/Cancer Type Key Characteristics Relevance to Cytotoxicity Studies
MCF-7 [1] Human Breast Adenocarcinoma Hormone-responsive (estrogen and progesterone receptor-positive), low metastatic potential, epithelial-like morphology. Model for studying hormone-receptor-positive breast cancer and chemoresistance mechanisms [1] [2].
A549 [3] [4] Human Lung Carcinoma p53-proficient, commonly used to study apoptosis pathways. Useful for investigating p53-dependent and independent apoptosis mechanisms, often through ROS and MAPK signaling [3] [4].
HL-60 [5] [6] Human Promyelocytic Leukemia Non-adherent (suspension) cell line. Standard model for screening compounds against blood cancers (leukemia) [5].
Primary Cells Healthy Human Tissues (e.g., fibroblasts) Non-cancerous control cells. Essential for determining a compound's selective toxicity against cancer cells versus healthy cells.

Table 2: Core Cytotoxicity Assays This table summarizes the most common experimental methods used to quantify cell death or viability.

Assay Name Principle of Detection Key Readout Pros and Cons

| CCK-8 [7] | Measures activity of cellular dehydrogenases, reducing a yellow tetrazolium salt (WST-8) to an orange formazan dye. | Absorbance of formazan dye at 450 nm, proportional to the number of viable cells. | Pro: Highly sensitive, water-soluble (no solubilization step), non-toxic to cells, works with adherent and suspension cells [7]. Con: Measures metabolic activity, which can be misinterpreted if the compound affects metabolism without causing death. | | MTT [8] | Measures mitochondrial activity by reducing MTT to purple formazan crystals. | Absorbance of dissolved formazan crystals. | Pro: Widely used and established. Con: Formazan crystals are insoluble, requiring a solubilization step. The MTT reagent is toxic to cells, making it an endpoint assay only [7]. | | Annexin V/PI Staining [3] [9] | Detects externalized phosphatidylserine (Annexin V) and compromised cell membrane (Propidium Iodide, PI). | Flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable cells (Annexin V-/PI-). | Pro: Can differentiate between early/late apoptosis and necrosis. Con: Requires flow cytometry equipment and expertise. |

Experimental Workflow for Cytotoxicity Assessment

A typical project to characterize a compound's cytotoxicity follows a logical sequence, from initial screening to mechanistic studies. The diagram below outlines this workflow:

G cluster_phase1 Phase 1: Screening & Potency Start Initial Cytotoxicity Screening A Treat diverse cell panel (e.g., MCF-7, A549, HL-60) with compound Start->A B Perform viability assay (e.g., CCK-8, MTT) A->B A->B C Calculate IC50 values B->C B->C D Confirm apoptosis via Annexin V/PI staining C->D E Investigate mechanism (e.g., ROS, MMP, Caspases) D->E D->E F Analyze signaling pathways (e.g., MAPK, p53) E->F E->F

Key Signaling Pathways in Apoptosis

Many cytotoxic compounds, including natural products, induce cell death through established apoptosis pathways. The diagram below illustrates the three major pathways, which you can investigate once initial cytotoxicity is confirmed.

G DeathReceptor Death Receptor Pathway (e.g., TRAIL) SubNode1 Ligand binding to death receptors (e.g., TRAIL-R1/2) DeathReceptor->SubNode1 Mitochondrial Mitochondrial Pathway SubNode2 Cellular stress (e.g., ROS generation) Mitochondrial->SubNode2 ERstress ER Stress Pathway SubNode3 Accumulation of unfolded proteins ERstress->SubNode3 Caspase8 Activation of Caspase-8 SubNode1->Caspase8 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) SubNode2->MOMP Caspase12 Activation of Caspase-12 SubNode3->Caspase12 Caspase3 Activation of Executioner Caspase-3 Caspase8->Caspase3 MOMP->Caspase3 Caspase12->Caspase3 Apoptosis APOPTOSIS (DNA fragmentation, membrane blebbing) Caspase3->Apoptosis

References

beta-Copaene content variation across Copaifera species

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Composition of Copaiba Oleoresin

Copaiba oleoresin is a complex mixture primarily consisting of sesquiterpenes (volatile fraction) and diterpenes (non-volatile resinous fraction) [1]. The table below summarizes the key chemical constituents and their general relevance.

Compound Class Key Constituents (Examples) Relevance & Notes
Sesquiterpenes (Volatile Oil) β-Caryophyllene, α-Copaene, β-Copaene, α-Humulene, β-Elemene, Germacrene D [1] [2] Beta-copaene is consistently identified as a common component of the volatile sesquiterpene fraction [1].
Diterpenes (Resin Acids) Copalic acid, Kaurenoic acid, Alepterolic acid, Polyalthic acid [1] Biologically active; contribute to the non-volatile properties of the oleoresin.

Variation and Analytical Challenges

The precise composition of the oleoresin, including beta-copaene levels, is not constant and depends on several factors [1]:

  • Species: The botanical identity of the Copaifera tree is a primary factor.
  • Geographic Location: Soil type, climate, and rainfall index all influence the chemical profile.
  • Biotic Factors: Insect predation or pathogen infection can alter the resin's composition.
  • Harvesting Practices: Oleoresin is often collected by local extractors, and the product from several trees is frequently mixed, creating an additional obstacle for precise botanical and chemical identification [1].

Recommended Experimental Approach

For researchers aiming to conduct a comparative analysis, the following methodology, derived from standard practices in the field, is recommended.

start Start: Comparative Analysis of Beta-Copaene step1 1. Sample Collection start->step1 step2 2. Oleoresin Extraction step1->step2 sc1 Collect oleoresin from multiple trees per species step1->sc1 sc2 Verify species identity with a botanist step1->sc2 sc3 Record collection location and environmental data step1->sc3 step3 3. Chemical Analysis (Gas Chromatography) step2->step3 step4 4. Data Analysis step3->step4 gc1 Use non-polar GC columns (e.g., DB-5, HP-5) step3->gc1 gc2 Employ mass spectrometry (MS) for compound identification step3->gc2 gc3 Use Kovats Retention Index for beta-copaene verification step3->gc3 end Comparative Guide step4->end da1 Quantify beta-copaene relative to total sesquiterpene fraction step4->da1 da2 Perform statistical analysis across species and regions step4->da2

Methodology Details:

  • Sample Collection & Identification: Source oleoresin from botanically verified trees of different Copaifera species. Voucher specimens should be deposited in a herbarium for future reference [1]. Documenting the geographic origin and collection conditions is crucial.
  • Chemical Analysis - Gas Chromatography (GC): The core analysis involves separating the volatile sesquiterpene fraction using Gas Chromatography.
    • Column: A standard methodology uses a non-polar capillary column, such as a DB-5 or HP-5, with a length of 30 m, an internal diameter of 0.25 mm, and a film thickness of 0.25 µm [3].
    • Carrier Gas: Helium (He) is typically used.
    • Temperature Program: A common ramp is an initial hold at 50-60°C, followed by an increase of 2-5°C per minute up to a final temperature of 220-260°C [3].
  • Compound Identification:
    • Mass Spectrometry (MS): Coupling the GC to a Mass Spectrometer (GC-MS) is essential for identifying beta-copaene based on its fragmentation pattern.
    • Retention Index (RI): The Kovats Retention Index for beta-copaene on a non-polar DB-5 column is consistently reported around 1428-1432 [3]. Comparing the sample's RI and mass spectrum against an authentic standard confirms identity.
  • Quantification: Data can be expressed as the relative percentage of beta-copaene in the total sesquiterpene fraction or, ideally, as an absolute concentration using an internal or external standard.

High-Priority Species for Investigation

While quantitative data is lacking, some Copaifera species are more prominent in research and would be logical starting points for a comparative study. The most frequently investigated species include Copaifera reticulata, C. langsdorffii, and C. multijuga [4] [5].

References

method comparison HD vs PLE for beta-Copaene extraction

Author: Smolecule Technical Support Team. Date: February 2026

HD vs. PLE: A Technical Comparison at a Glance

The table below summarizes the core differences between these two extraction techniques based on general principles and the available experimental data.

Feature Hydrodistillation (HD) Pressurized Liquid Extraction (PLE)
Basic Principle Uses water or steam to vaporize volatile compounds, which are then condensed and collected [1]. Uses liquid solvents at high temperatures (above boiling point) and high pressure to rapidly extract compounds [2] [3].
Solvent Used Water (or steam). Tunable; often green solvents like ethanol/water mixtures [2] [3].
Temperature & Pressure Atmospheric pressure, temperature up to 100°C. High pressure (e.g., 130 bar), elevated temperatures (e.g., 183°C) [2].
Extraction Efficiency Generally lower efficiency and longer extraction times (several hours) [4] [5]. Higher efficiency; achieves exhaustive extraction quickly (e.g., minutes) [2] [3].
Selectivity Selective for volatile compounds. Selectivity can be tuned by adjusting solvent, temperature, and pressure [4] [3].
Key Advantage Simple equipment, ideal for essential oils. Fast, automated, uses less solvent, suitable for thermolabile compounds [2] [5].
Key Disadvantage Not suitable for thermolabile compounds, long processing time [1]. Higher initial equipment cost [5].

Supporting Experimental Data and Protocols

While direct comparisons for beta-Copaene are limited, the following data from individual studies highlights the performance of each method.

  • Evidence for PLE's General Efficiency: A 2020 study optimized PLE for antioxidants from rosemary leaves. The optimized parameters were a temperature of 183°C, a pressure of 130 bar, and an extraction time of just 3 minutes. The study concluded that PLE showed no significant difference in yield compared to conventional Soxhlet extraction but was superior in speed and reduced solvent consumption [2]. This demonstrates PLE's capability for highly efficient extraction.

  • Evidence for HD's Lower Yield: A 2006 study directly compared HD, PLE, and Supercritical Fluid Extraction (SFE) for extracting volatile compounds from Cyperus rotundus, a medicinal plant. Among the eight compounds identified, quantitative analysis showed that PLE had the highest extraction efficiency, while HD was less efficient [4]. This supports the general trend of PLE outperforming HD.

  • Beta-Copaene Context: Beta-Copaene is a sesquiterpene commercially used in food and flavor additives [6]. Its extraction from natural plant sources can be cost-intensive, which is a driving force for developing efficient extraction or alternative biotechnological production methods [6].

Experimental Workflow Overview

The diagrams below illustrate the general workflows for HD and PLE, highlighting their key operational differences.

hd_workflow start_hd Start: Plant Material step1 Immersion in Water start_hd->step1 step2 Heating & Boiling step1->step2 step3 Evaporation of Volatile Compounds step2->step3 step4 Vapor Cooling & Condensation step3->step4 step5 Oil-Water Separation step4->step5 end_hd Essential Oil step5->end_hd

Hydrodistillation (HD) Process

ple_workflow start_ple Start: Plant Material step1 Cell Loading & Pressurization start_ple->step1 step2 Heated Solvent Flow (High T & P) step1->step2 step3 Static Extraction (Held for minutes) step2->step3 step4 Solvent Purge & Extract Collection step3->step4 step5 Solvent Removal (Under Vacuum) step4->step5 end_ple Concentrated Extract step5->end_ple

Pressurized Liquid Extraction (PLE) Process

Key Insights for Researchers

  • For Efficiency and Speed: PLE is objectively more advanced, offering faster extraction with higher efficiency and lower solvent consumption, making it more suitable for high-throughput labs and environmentally conscious protocols [2] [5].
  • For Compound Specificity: The "best" method can depend on the target compound's nature. HD is a straightforward choice for essential oil-rich in volatile compounds. PLE's tunability makes it superior for a broader range of compounds, especially when dealing with thermolabile molecules or when seeking to maximize overall yield [4] [1].
  • Addressing the Data Gap: The lack of a direct HD/PLE comparison for beta-Copaene itself represents a potential opportunity for primary research.

References

validating beta-Copaene purity by multiple analytical techniques

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Analytical Data

The following table summarizes the basic chemical identity and key chromatographic data for beta-Copaene, which are fundamental for its identification and purity assessment [1] [2] [3].

Property Value / Description
Chemical Formula C₁₅H₂₄ [1] [3]
Molecular Weight 204.35 g/mol [1] [3]
CAS Registry Number 18252-44-3 [3]

| Retention Indices (RI) | Non-polar columns: A range of values is reported, commonly between 1420 and 1470 (e.g., 1428 on DB-5, 1437 on DB-1) [3]. Polar columns: For example, 1585 on Supelcowax-10 [3]. |

A Key Experimental Protocol

This methodology details the heterologous production and identification of beta-Copaene, providing a proven experimental workflow [4].

  • Objective: To functionally characterize a novel sesquiterpene synthase (Copu2) from Coniophora puteana and identify its products.
  • Expression System: Heterologous expression in E. coli HMS174(DE3).
  • Genetic Construction: The gene for the synthase (Copu2) was codon-optimized, synthesized, and cloned into an E. coli expression vector. The system was co-expressed with bottleneck enzymes (DXS, Idi) from the native MEP pathway to enhance the precursor supply (FPP) for terpene production.
  • Fermentation Conditions: Cultures were grown for 48 hours at 30°C with reduced shaking (90 rpm) to accommodate potential volatility of products.
  • Analysis & Identification:
    • Extraction: Liquid extracts from the cultures were analyzed.
    • Gas Chromatography-Mass Spectrometry (GC-MS): The extracts were run on GC-MS systems.
    • Compound Identification: Beta-Copaene was identified as the major product (with 62% selectivity) by comparing its mass spectrum and retention time against those in the NIST Standard Reference Database [4].
  • Reported Titer: The optimized system produced 215 mg/L of beta-Copaene [4].

Analytical Workflow Diagram

The diagram below outlines a generalized multi-technique workflow for validating beta-Copaene purity, inspired by the protocol above.

start Start: Sample Material gcms GC-MS Analysis start->gcms id_ms Spectral Match (NIST Library) gcms->id_ms id_ri RI Verification vs. Literature gcms->id_ri quant Quantification (e.g., GC-FID) id_ms->quant id_ri->quant purity Purity Assessment quant->purity purity->gcms Fail/Re-analyze end Validated Purity purity->end Pass

Suggestions for Further Research

To build a comprehensive comparison guide, you may need to delve deeper into the scientific literature. Here are some suggestions:

  • Refine Your Search: Use specific terms like "quantification of beta-copaene," "HPLC method for sesquiterpene validation," or "NMR characterization of beta-copaene" in academic databases (e.g., PubMed, Google Scholar, Scopus) to find papers with direct methodological comparisons.
  • Consult Official Methods: Look for pharmacopoeial standards (like USP or EP) for similar terpenes, which often provide detailed and validated analytical procedures.
  • Compare Techniques: Actively look for studies that compare GC-MS with other techniques like NMR spectroscopy or HPLC for purity analysis of sesquiterpenes to create the objective comparisons required for your guide.

References

comparative genotoxicity assessment of beta-Copaene

Author: Smolecule Technical Support Team. Date: February 2026

Standard Genotoxicity Testing Methods

Although data for beta-Copaene is lacking, established methods are used for genotoxicity assessment. The table below summarizes key experimental protocols, drawing on general toxicology research [1].

Test Method Key Endpoint Measured Basic Experimental Protocol Outline
Ames Test [1] Mutagenicity (Gene Mutation) Uses mutant strains of Salmonella typhimurium that cannot synthesize histidine. The test chemical is applied, and the number of bacteria that revert to a "prototrophic" state (revertants) is counted. An increase in revertants indicates mutagenicity [1].
In Vivo Micronucleus Assay [1] Chromosomal Damage Analyzes cells (often erythrocytes) from animals treated with the test substance for the presence of "micronuclei," which are small, membrane-bound structures containing chromosomal fragments or whole chromosomes left behind during cell division [1].
Comet Assay [1] DNA Strand Breaks Single cells are embedded in agarose on a slide, lysed, and subjected to electrophoresis. Damaged DNA migrates, forming a "comet tail." The extent of DNA damage is quantified by the intensity and length of this tail. The alkaline version (pH >13) can detect both single and double-strand breaks [1].

Contextual Information on Beta-Copaene

The search results confirm the identity of beta-Copaene but do not provide toxicological data.

  • Chemical Identity: Beta-Copaene (CAS 18252-44-3) is an organic compound with the molecular formula C₁₅H₂₄ [2].
  • Research Context: A related compound, alpha-Copaene, has been studied for its biological effects. One study found that alpha-Copaene was not genotoxic in rat neuron and neuroblastoma cell lines when assessed with the Comet Assay, and it did not show mutagenic activity [3]. It is critical to note that these findings cannot be extrapolated to beta-Copaene, as structural differences can significantly alter biological activity.

How to Proceed with an Assessment

Given the absence of direct data, here are steps you can take to build or find a comparative assessment:

  • Search Specialized Databases: Look in dedicated toxicology databases such as those from the National Toxicology Program (NTP), the EPA's ToxCast, or COSMOS (COSmetic database).
  • Explore REACH Dossiers: If beta-Copaene is manufactured or imported in large quantities in Europe, its REACH registration dossier on the ECHA website may contain required toxicological studies.
  • Review Patents: Search patent databases for formulations containing beta-Copaene, as the application might include safety data.
  • Consider Read-Across: If data is available for structurally similar molecules (like other copaenes or sesquiterpenes), a qualitative "read-across" assessment could be proposed, though this requires scientific justification.

Genotoxicity Assessment Workflow

For clarity, the standard workflow for a comprehensive genotoxicity assessment, which would be applicable to beta-Copaene, typically follows a tiered approach as illustrated below.

GenotoxicityWorkflow cluster_in_vitro Initial In Vitro Screening cluster_in_vivo In Vivo Confirmation start Test Compound in_vitro In Vitro Battery start->in_vitro ames Ames Test (Bacterial Reverse Mutation) in_vitro->ames in_vitro->ames mouse_lymphoma Mouse Lymphoma or Cytogenetics Assay in_vitro->mouse_lymphoma in_vitro->mouse_lymphoma in_vivo In Vivo Follow-Up ames->in_vivo Negative positive Positive Result Potential Genotoxin ames->positive Positive mouse_lymphoma->in_vivo Negative mouse_lymphoma->positive Positive micronucleus Micronucleus Assay in_vivo->micronucleus in_vivo->micronucleus comet Comet Assay in_vivo->comet in_vivo->comet negative Negative Result No Genotoxicity Indicated micronucleus->negative Negative micronucleus->positive Positive comet->negative Negative comet->positive Positive risk_assess Risk Assessment negative->risk_assess Proceed positive->risk_assess Evaluate

References

×

XLogP3

4.7

UNII

FDX76373XC

Dates

Last modified: 02-18-2024

Explore Compound Types